Product packaging for Antileishmanial agent-27(Cat. No.:)

Antileishmanial agent-27

Cat. No.: B12379515
M. Wt: 510.4 g/mol
InChI Key: LLDSTSFBRVGXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-27 is a useful research compound. Its molecular formula is C24H16BrNO3S2 and its molecular weight is 510.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16BrNO3S2 B12379515 Antileishmanial agent-27

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16BrNO3S2

Molecular Weight

510.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-[(4-bromophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C24H16BrNO3S2/c25-17-7-5-15(6-8-17)13-28-18-9-10-19-16(11-23(27)29-21(19)12-18)14-30-24-26-20-3-1-2-4-22(20)31-24/h1-12H,13-14H2

InChI Key

LLDSTSFBRVGXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antileishmanial Agents on Leishmania Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "Antileishmanial agent-27" does not correspond to a known, publicly documented compound in the scientific literature. This guide synthesizes data on the well-characterized oral antileishmanial drug, Miltefosine, as a representative agent to illustrate the mechanistic pathways and experimental approaches relevant to the study of novel antileishmanial compounds against the intracellular amastigote stage of Leishmania parasites.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite is the intracellular amastigote, which resides and replicates within the phagolysosomes of host macrophages. The development of effective chemotherapeutics against this stage is a primary goal of antileishmanial drug discovery. This document provides a detailed overview of the mechanism of action of a representative oral antileishmanial agent, Miltefosine, on Leishmania amastigotes, with a focus on its cellular and molecular effects.

Miltefosine, an alkylphosphocholine derivative, is the only oral drug available for the treatment of visceral and cutaneous leishmaniasis.[1] Its multifaceted mechanism of action involves the disruption of parasite membranes, interference with lipid metabolism and signaling pathways, and the induction of an apoptosis-like cell death program.[1][2]

Quantitative Efficacy Data

The in vitro activity of antileishmanial agents is typically assessed against both the extracellular promastigote and the intracellular amastigote forms of the parasite. The following table summarizes representative quantitative data for compounds evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis.

Compound/AgentParasite StageAssay TypeIC50 (µM)Reference
MiltefosineL. donovani amastigotesIntracellular macrophage assay0.5 - 4.2[1]
Amphotericin BL. donovani promastigotesIn vitro culture0.1 - 0.3[3]
Amphotericin BL. donovani amastigotesIntracellular macrophage assay0.05 - 0.2[3]
MMV Pathogen Box CompoundsL. donovani promastigotesIn vitro culture0.12 - >6.25 µg/ml[4]
MMV Pathogen Box CompoundsL. donovani amastigotesIntracellular macrophage assay0.13 - >6.25 µg/ml[4]
ArtemisininL. donovani promastigotesIn vitro culture160[5]
ArtemisininL. donovani amastigotesIntracellular macrophage assay22[5]

Core Mechanism of Action: Induction of Apoptosis-Like Cell Death

Miltefosine exerts its leishmanicidal effect primarily by inducing a programmed cell death pathway in the parasite that resembles apoptosis in metazoan cells.[6][7] This process is characterized by a series of distinct morphological and biochemical events.

Key Apoptotic Features Observed in Leishmania Amastigotes
  • Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. Upon induction of apoptosis, PS is externalized to the outer leaflet. This can be detected using fluorescently labeled Annexin V.[7]

  • DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into oligonucleosomal-sized fragments. This can be visualized by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by agarose gel electrophoresis of extracted DNA.[5][6]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The mitochondrion plays a central role in apoptosis. A disruption of the mitochondrial membrane potential is an early event in the apoptotic cascade and can be measured using potentiometric fluorescent dyes like JC-1 or TMRM.[5]

  • Cell Cycle Arrest: Treatment with some antileishmanial agents can lead to an accumulation of parasites in a specific phase of the cell cycle, often the sub-G0/G1 phase, which is indicative of apoptotic cell death.[4][5]

Signaling Pathways Implicated in Apoptosis-Like Death

The precise signaling cascades leading to apoptosis-like death in Leishmania are not fully elucidated but are thought to involve:

  • Disruption of Lipid Metabolism and Membrane Integrity: Miltefosine's interaction with lipids affects membrane integrity and the function of membrane-bound proteins.[1][2]

  • Mitochondrial Dysfunction: Inhibition of cytochrome c oxidase and disruption of the mitochondrial respiratory chain are key events.[1][2]

  • Calcium Homeostasis Dysregulation: Miltefosine may interfere with calcium signaling within the parasite, a critical regulator of many cellular processes, including cell death.[2]

  • Protease Activity: Broad-spectrum caspase and calpain inhibitors have been shown to interfere with DNA fragmentation, suggesting the involvement of proteases in the execution of the death program.[6]

cluster_drug_interaction Drug-Parasite Interaction cluster_cellular_effects Cellular Effects cluster_apoptotic_events Apoptotic Events cluster_outcome Outcome Miltefosine Miltefosine Lipid_Metabolism_Disruption Lipid_Metabolism_Disruption Miltefosine->Lipid_Metabolism_Disruption Interferes with Membrane_Integrity_Loss Membrane_Integrity_Loss Miltefosine->Membrane_Integrity_Loss Affects Mitochondrial_Dysfunction Mitochondrial_Dysfunction Lipid_Metabolism_Disruption->Mitochondrial_Dysfunction Membrane_Integrity_Loss->Mitochondrial_Dysfunction PS_Exposure PS_Exposure Membrane_Integrity_Loss->PS_Exposure Induces Cytochrome_c_Oxidase_Inhibition Cytochrome_c_Oxidase_Inhibition Mitochondrial_Dysfunction->Cytochrome_c_Oxidase_Inhibition Includes Calcium_Homeostasis_Dysregulation Calcium_Homeostasis_Dysregulation Mitochondrial_Dysfunction->Calcium_Homeostasis_Dysregulation Leads to Protease_Activation Protease_Activation Mitochondrial_Dysfunction->Protease_Activation Triggers Loss_of_MMP Loss_of_MMP Mitochondrial_Dysfunction->Loss_of_MMP Results in DNA_Fragmentation DNA_Fragmentation Protease_Activation->DNA_Fragmentation Causes Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Fragmentation->Cell_Cycle_Arrest Contributes to Apoptosis_Like_Death Apoptosis_Like_Death Loss_of_MMP->Apoptosis_Like_Death PS_Exposure->Apoptosis_Like_Death Cell_Cycle_Arrest->Apoptosis_Like_Death

Caption: Proposed signaling pathway for Miltefosine-induced apoptosis-like death in Leishmania amastigotes.

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant parasite stage.

Methodology:

  • Macrophage Seeding: Seed a suitable macrophage cell line (e.g., THP-1, J774.A1) in a 96-well plate and allow them to adhere.[3]

  • Parasite Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage).[8]

  • Incubation: Incubate the infected cells to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Add serial dilutions of the test compound to the infected macrophages. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Further Incubation: Incubate for a specified period (e.g., 72 hours).

  • Quantification: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by light microscopy. The IC50 is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Start Start Seed_Macrophages Seed Macrophages in 96-well plate Start->Seed_Macrophages Infect_with_Promastigotes Infect with Promastigotes Seed_Macrophages->Infect_with_Promastigotes Incubate_for_Transformation Incubate for Amastigote Transformation Infect_with_Promastigotes->Incubate_for_Transformation Add_Test_Compound Add Serial Dilutions of Test Compound Incubate_for_Transformation->Add_Test_Compound Incubate_with_Compound Incubate for 72h Add_Test_Compound->Incubate_with_Compound Fix_and_Stain Fix and Stain (e.g., Giemsa) Incubate_with_Compound->Fix_and_Stain Quantify_Amastigotes Quantify Intracellular Amastigotes Fix_and_Stain->Quantify_Amastigotes Calculate_IC50 Calculate IC50 Quantify_Amastigotes->Calculate_IC50 End End Calculate_IC50->End cluster_host_response Host Immune Response cluster_therapeutic_intervention Therapeutic Intervention cluster_outcome Outcome Macrophage Macrophage IL-27_IL-10 IL-27 / IL-10 (Deactivating Cytokines) Macrophage->IL-27_IL-10 Produces Leishmania_Amastigote Leishmania_Amastigote Leishmania_Amastigote->Macrophage Infects IL-27_IL-10->Macrophage Deactivates Anti_IL-27_Anti_IL-10R_mAb Anti-IL-27 or Anti-IL-10R mAb Anti_IL-27_Anti_IL-10R_mAb->IL-27_IL-10 Blocks Enhanced_Macrophage_Activation Enhanced Macrophage Activation Anti_IL-27_Anti_IL-10R_mAb->Enhanced_Macrophage_Activation Parasite_Killing Parasite Killing Enhanced_Macrophage_Activation->Parasite_Killing

References

The Rising Profile of Benzothiazolo-Coumarin Hybrids: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of benzothiazole and coumarin moieties has given rise to a promising class of heterocyclic compounds with a broad spectrum of biological activities. These derivatives are gaining significant attention in medicinal chemistry due to their potential as anticancer, anti-diabetic, neuroprotective, and antiviral agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of benzothiazolo-coumarin derivatives, presenting key data and experimental protocols for researchers in the field.

Synthetic Strategies and Characterization

The synthesis of benzothiazolo-coumarin derivatives typically involves the condensation of a coumarin moiety functionalized with a reactive group and an appropriately substituted o-aminothiophenol.[1] One common method involves the refluxing of coumarin-4-carboxaldehyde with o-aminothiophenol in acetic acid.[1][2] Another approach is the reaction of 2-cyanomethylbenzothiazole with substituted 2-hydroxy-5-(aryldiazenyl)benzaldehyde derivatives, which are then transformed into the final coumarin hybrids.[3] A one-pot synthesis has also been reported through the reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde derivatives.[4][5]

Characterization of these synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.[1]

Table 1: Spectroscopic Data for Representative Benzothiazolo-Coumarin Derivatives
CompoundKey IR Peaks (cm⁻¹)¹H NMR Signals (ppm)Mass Spec (m/z)Reference
Coumarin-substituted benzothiazole Not SpecifiedMultiplet at δ 7.48–8.20 (aromatic protons), Singlet at δ 9.20 (pyran ring proton)Not Specified[4]
3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives Not SpecifiedSignal at δ 2.40 (CH₃ group), Multiplet in the range of 7.50–8.74 (aromatic protons), Signal at δ 9.05 (pyran ring proton)Not Specified[5]
Benzothiazole-bearing coumarin derivatives 3235 (NH), 1663 (C=N), 1600 (N=N)2.33 (s, 3H, CH), 6.39-6.52 (m, 3H, Ar), 7.29 (d, 2H, J = 6.8 Hz, Ar), 7.97 (d, 2H, J = 7.2 Hz, Ar), 8.02-8.06 (m, 2H, Ar), 8.11-8.22 (m, 2H, Ar), 9.42 (s, 1H, NH)416 (M), 417 (M+1)[6]

Biological Activities and Therapeutic Potential

Benzothiazolo-coumarin derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of these hybrids. They have been shown to exhibit moderate to good activity against various cancer cell lines, including MCF-7 (breast cancer).[1] The proposed mechanism of action for some of these derivatives involves the inhibition of protein tyrosine kinases.[1]

Table 2: Anticancer Activity of Benzothiazolo-Coumarin Derivatives
Compound/DerivativeCell LineIC₅₀ (µM)Reference
Coumarin–thiazole hybrid 43dHeLa0.0091 ± 0.0007[7]
1-thiazolyl-5-coumarin-3-yl-pyrazole 44aHepG23.74 ± 0.02[7]
1-thiazolyl-5-coumarin-3-yl-pyrazole 44bMCF-74.03 ± 0.02[7]
1-thiazolyl-5-coumarin-3-yl-pyrazole 44cHepG23.06 ± 0.01[7]
1-thiazolyl-5-coumarin-3-yl-pyrazole 44cMCF-74.42 ± 0.02[7]
Coumarin–pyrazole hybrid 35HepG22.96 ± 0.25[7]
Coumarin–pyrazole hybrid 35SMMC-77212.08 ± 0.32[7]
Coumarin–pyrazole hybrid 35U873.85 ± 0.41[7]
Coumarin–pyrazole hybrid 35H12995.36 ± 0.60[7]
Anti-Alzheimer's Disease Activity

Recent research has explored the potential of these compounds in the treatment of Alzheimer's disease. Certain thiazole-pyrazole fused benzo-coumarin derivatives have shown promise as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of the disease.[8] One compound displayed an impressive IC50 value of 67.72 ± 2.00 nM, surpassing the efficacy of the FDA-approved drug Donepezil.[8] Another study identified a multitarget-directed ligand, compound 3s, with a Ki value of 0.036 µM at the histamine H3 receptor and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) respectively.[9][10][11]

Anti-Diabetic Properties

Benzothiazolo-coumarin hybrids have also been investigated for their anti-diabetic potential. They have been shown to inhibit α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV), enzymes involved in glucose metabolism.[12] Some derivatives were found to be more potent than the standard inhibitor acarbose.[12] The mechanism is thought to involve enhanced insulin secretion through AMPK activation and improved insulin sensitivity.[12]

Other Biological Activities

Beyond these applications, benzothiazolo-coumarin derivatives have also been explored for their antioxidant, anti-inflammatory, and antimicrobial properties.[12][13] Furthermore, their inherent fluorescence has led to investigations into their use as fluorescent probes and for optical applications.[3][4][5] Some derivatives have also been studied as potential agents against SARS-COVID-2.[4][5]

Experimental Protocols

General Synthesis of Coumarin Substituted Benzothiazoles[1]
  • Dissolve coumarin-4-carboxaldehyde (0.055 mol) and o-aminothiophenol (0.05 mol) in acetic acid (7 ml).

  • Reflux the mixture for 5 hours.

  • Cool the solution to allow the product to precipitate.

  • Collect the solid product by filtration, wash with water, and recrystallize from methanol.

Anticancer Activity Evaluation (MTT Assay)[1]
  • Seed MCF-7 breast cancer cells in 96-well plates.

  • Treat the cells with various concentrations of the synthesized benzothiazolo-coumarin derivatives.

  • Incubate the cells for a specified period.

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength to determine cell viability.

Signaling Pathways and Workflows

The diverse biological activities of benzothiazolo-coumarin derivatives stem from their interaction with various cellular targets. Visualizing these interactions and the experimental processes is crucial for understanding their mechanism of action and for designing further studies.

G General Synthetic Workflow for Benzothiazolo-Coumarin Derivatives cluster_reactants Starting Materials Coumarin Derivative Coumarin Derivative Reaction Reaction Coumarin Derivative->Reaction o-aminothiophenol o-aminothiophenol o-aminothiophenol->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Biological Evaluation Biological Evaluation Characterization->Biological Evaluation

Caption: Synthetic workflow for benzothiazolo-coumarin derivatives.

G Mechanism of Anticancer Activity Benzothiazolo-Coumarin Benzothiazolo-Coumarin Protein Tyrosine Kinase Protein Tyrosine Kinase Benzothiazolo-Coumarin->Protein Tyrosine Kinase Inhibition Signal Transduction Signal Transduction Protein Tyrosine Kinase->Signal Transduction Phosphorylation Apoptosis Apoptosis Protein Tyrosine Kinase->Apoptosis Inhibition of anti-apoptotic signals Cell Proliferation Cell Proliferation Signal Transduction->Cell Proliferation Promotion

Caption: Inhibition of protein tyrosine kinase signaling pathway.

G Mechanism of Anti-Alzheimer's Activity Benzothiazolo-Coumarin Benzothiazolo-Coumarin AChE AChE Benzothiazolo-Coumarin->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Degradation Cholinergic Neurotransmission Cholinergic Neurotransmission Acetylcholine->Cholinergic Neurotransmission Enhancement

Caption: Inhibition of acetylcholinesterase for Alzheimer's treatment.

Conclusion

The amalgamation of benzothiazole and coumarin scaffolds has proven to be a fruitful strategy in the quest for novel therapeutic agents. The resulting derivatives exhibit a remarkable range of biological activities, with significant potential in oncology, neurodegenerative disease, and diabetes. This guide provides a foundational understanding for researchers looking to explore this promising class of compounds further. Future work should focus on optimizing the synthetic routes, elucidating detailed structure-activity relationships, and conducting in-vivo studies to translate the in-vitro potential of these compounds into clinical applications.

References

In Silico Modeling of Benzothiazolo-Coumarin Derivative (Comp-7j) Binding to Leishmania donovani Arginyl-tRNA Synthetase (LdArgRS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of a promising antileishmanial agent, a benzothiazolo-coumarin derivative termed Comp-7j, to its molecular target, Arginyl-tRNA Synthetase from Leishmania donovani (LdArgRS). This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery and leishmaniasis research.

The development of novel antileishmanial drugs is a critical global health priority due to the limitations of current therapies, including toxicity and emerging drug resistance. Aminoacyl-tRNA synthetases, essential enzymes in protein biosynthesis, represent a promising class of drug targets.[1][2][3][4] Leishmania donovani Arginyl-tRNA Synthetase (LdArgRS) has been identified as a viable target for the development of new therapeutics.[1][2] This guide details the computational approaches used to characterize the binding of Comp-7j, a specific and competitive inhibitor of LdArgRS.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the study of Comp-7j binding to LdArgRS, providing a basis for comparison and evaluation of its inhibitory potential.

ParameterValueSignificance
Binding Affinity (Kd) Not explicitly provided in the search resultsA lower Kd value would indicate stronger binding affinity.
Inhibitory Constant (Ki) Not explicitly provided in the search resultsA lower Ki value indicates a more potent inhibitor.
Mode of Inhibition CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the natural substrate.[1]
Binding Site ATP binding pocketComp-7j was found to bind within the ATP binding pocket of LdArgRS.[1]
Specificity More specific for LdArgRS than its human counterpartThis is a crucial characteristic for a drug candidate, as it minimizes off-target effects and potential toxicity.[1]

Experimental Protocols

This section outlines the detailed methodologies for the key in silico experiments performed to model the binding of Comp-7j to LdArgRS.

1. Homology Modeling of LdArgRS

  • Objective: To generate a three-dimensional structure of the LdArgRS protein, as no experimental structure was available.

  • Protocol:

    • The amino acid sequence of LdArgRS from Leishmania donovani is used as the target sequence.

    • A template structure for homology modeling is identified by searching the Protein Data Bank (PDB) using a sequence alignment tool such as BLAST.

    • A 3D model of LdArgRS is generated using a homology modeling software (e.g., MODELLER, SWISS-MODEL) based on the alignment with the template structure.

    • The quality of the generated model is assessed using validation tools like PROCHECK (for stereochemical quality) and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence).

2. Molecular Docking

  • Objective: To predict the binding pose and affinity of Comp-7j within the active site of LdArgRS.

  • Protocol:

    • Ligand Preparation: The 3D structure of the inhibitor, Comp-7j, is generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). This includes adding hydrogen atoms and assigning appropriate charges.

    • Protein Preparation: The homology model of LdArgRS is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning charges to the protein atoms. The active site is defined based on the location of the ATP binding pocket.

    • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations of the ligand within the defined active site of the protein and score them based on a scoring function that estimates the binding affinity.

    • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key residues in the active site.

3. Molecular Dynamics (MD) Simulation

  • Objective: To study the dynamic stability of the LdArgRS-Comp-7j complex and to refine the docked pose.

  • Protocol:

    • System Setup: The docked complex of LdArgRS and Comp-7j is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

    • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure to ensure the system is stable.

    • Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the atomic motions of the complex over time.

    • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex by calculating parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. The interactions between the ligand and the protein are also monitored throughout the simulation.

Visualizations

The following diagrams illustrate the key processes and relationships in the in silico modeling of Comp-7j binding to LdArgRS.

in_silico_workflow cluster_data_prep Data Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Validation cluster_output Output LdArgRS_seq LdArgRS Sequence Homology_Modeling Homology Modeling LdArgRS_seq->Homology_Modeling Comp7j_structure Comp-7j Structure Molecular_Docking Molecular Docking Comp7j_structure->Molecular_Docking Model_Validation Model Validation Homology_Modeling->Model_Validation Binding_Pose Binding Pose Analysis Molecular_Docking->Binding_Pose MD_Simulation Molecular Dynamics Simulation Complex_Stability Complex Stability Analysis MD_Simulation->Complex_Stability Model_Validation->Molecular_Docking Binding_Pose->MD_Simulation Binding_Affinity Binding Affinity Prediction Complex_Stability->Binding_Affinity Interaction_Map Ligand-Protein Interactions Complex_Stability->Interaction_Map

Caption: Workflow for in silico modeling of inhibitor binding.

logical_relationship cluster_protein Target Protein (LdArgRS) cluster_ligand Inhibitor (Comp-7j) cluster_complex Binding Interaction Protein_Structure 3D Structure (Homology Model) Active_Site ATP Binding Pocket Docked_Complex Protein-Ligand Complex Active_Site->Docked_Complex Ligand_Structure Optimized 3D Structure Ligand_Structure->Docked_Complex Binding_Energy Favorable Binding Energy Docked_Complex->Binding_Energy Interactions Key Residue Interactions Docked_Complex->Interactions

Caption: Logical relationship of binding components.

signaling_pathway_inhibition Arginine Arginine LdArgRS LdArgRS (Enzyme) Arginine->LdArgRS tRNA_Arg tRNA(Arg) tRNA_Arg->LdArgRS ATP ATP ATP->LdArgRS Aminoacylation Aminoacylation LdArgRS->Aminoacylation Arg_tRNA_Arg Arg-tRNA(Arg) Aminoacylation->Arg_tRNA_Arg Protein_Synthesis Protein Synthesis Arg_tRNA_Arg->Protein_Synthesis Parasite_Viability Parasite Viability Protein_Synthesis->Parasite_Viability Comp_7j Comp-7j (Inhibitor) Inhibition Inhibition Comp_7j->Inhibition Inhibition->LdArgRS

Caption: Inhibition of the aminoacylation pathway by Comp-7j.

References

Target Identification and Validation for Antileishmanial Agent-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current therapies hampered by toxicity, resistance, and high costs.[1][2] The discovery of novel antileishmanial agents and the elucidation of their mechanisms of action are paramount for developing safer and more effective treatments. This technical guide provides an in-depth overview of the target identification and validation process for a promising new candidate, Antileishmanial agent-27. We detail a multi-pronged approach, integrating phenotypic screening, chemical proteomics, and genetic methodologies to identify and validate its molecular target within Leishmania. This document outlines the experimental protocols, presents key quantitative data, and illustrates the strategic workflows and biological pathways involved.

Introduction to this compound

This compound is a novel synthetic compound identified through a high-throughput phenotypic screen of a diverse chemical library against Leishmania donovani amastigotes, the clinically relevant stage of the parasite.[3] The compound exhibits potent leishmanicidal activity at low nanomolar concentrations with a high selectivity index, indicating minimal toxicity to host cells. Understanding the molecular target of this compound is a critical step in its development as a clinical candidate, providing insights into its mechanism of action and potential resistance pathways.[4]

Target Identification Strategy

A convergent strategy was employed to identify the molecular target(s) of this compound, combining affinity-based proteomics and computational approaches. This multi-faceted approach increases the confidence in target identification.

Phenotypic Screening and Initial Characterization

The journey to identify the target of this compound began with its discovery through a high-throughput phenotypic screen. The primary screening was conducted against Leishmania promastigotes, followed by a secondary screen against the more clinically relevant intracellular amastigotes.[3]

Table 1: In Vitro Activity of this compound

ParameterL. donovani PromastigotesL. donovani Amastigotes (in THP-1 macrophages)Human THP-1 MacrophagesSelectivity Index (SI)
EC50 150 nM25 nM> 50 µM> 2000
Affinity-Based Target Identification

To directly identify the binding partners of this compound within the Leishmania proteome, an affinity-based chemical proteomics approach was utilized. This involved synthesizing a biotinylated derivative of this compound to serve as a molecular bait.

  • Synthesis of Biotinylated Probe: A biotin moiety was conjugated to this compound via a flexible linker arm, ensuring that the core pharmacophore remained accessible for target binding.

  • Preparation of Leishmania Lysate: Log-phase L. donovani promastigotes were harvested, washed with PBS, and lysed by sonication in a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Capture: The biotinylated probe was incubated with the Leishmania lysate to allow for target binding. The resulting protein-probe complexes were then captured on streptavidin-coated magnetic beads.

  • Washing and Elution: The beads were washed extensively to remove non-specific protein binders. The specifically bound proteins were then eluted using a denaturing buffer.

  • Protein Identification by LC-MS/MS: The eluted proteins were subjected to trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Table 2: Top Protein Hits from Affinity Purification

Protein IDProtein NameGene IDPeptide CountFold Enrichment (vs. control)
LdBPK_310920.1Leishmania donovani Kinetoplastid-specific protein kinase (LdKPK1)LdBPK_3109202215.2
LdBPK_140210.1Heat shock protein 83-1LdBPK_140210153.1
LdBPK_332850.1Elongation factor 1-alphaLdBPK_332850122.5

The significant enrichment of a kinetoplastid-specific protein kinase (LdKPK1) suggested it as a primary candidate target for this compound.

Target Validation

Following the identification of LdKPK1 as a high-confidence candidate, a series of validation experiments were conducted to confirm its role in the mechanism of action of this compound.

Thermal Proteome Profiling (TPP)

Thermal proteome profiling was employed as an orthogonal method to confirm the engagement of LdKPK1 by this compound in intact Leishmania cells. This technique relies on the principle that protein-ligand binding increases the thermal stability of the protein.[5]

  • Treatment of Leishmania Cells: Intact L. donovani promastigotes were treated with either this compound or a vehicle control.

  • Thermal Challenge: The treated cells were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Extraction and Digestion: After heating, the remaining soluble proteins were extracted, digested into peptides, and labeled with isobaric tags for quantitative proteomics.

  • LC-MS/MS Analysis: The labeled peptides were combined and analyzed by LC-MS/MS to determine the melting profiles of thousands of proteins in the presence and absence of the compound.

Table 3: Thermal Shift Data for LdKPK1

ProteinTreatmentMelting Temperature (Tm)ΔTm (°C)
LdKPK1Vehicle52.3°C-
LdKPK1This compound58.1°C+5.8°C

The significant thermal stabilization of LdKPK1 in the presence of this compound provides strong evidence of direct target engagement within the parasite.

Genetic Validation

To ascertain if LdKPK1 is essential for parasite survival, we utilized CRISPR/Cas9-mediated gene editing to attempt a gene knockout.

  • Design and Cloning of gRNAs: Guide RNAs (gRNAs) targeting the 5' and 3' ends of the LdKPK1 open reading frame were designed and cloned into a Leishmania-specific CRISPR/Cas9 expression vector.

  • Transfection of Leishmania: L. donovani promastigotes were transfected with the Cas9/gRNA expression plasmid and a donor DNA cassette for homologous recombination.

  • Selection and Clonal Isolation: Transfected parasites were selected with the appropriate antibiotic, and clonal lines were isolated by limiting dilution.

  • Genotypic and Phenotypic Analysis: The genomic DNA of the clonal lines was analyzed by PCR to confirm gene deletion. The growth and viability of the knockout mutants were then assessed.

The inability to generate viable LdKPK1 null mutants, despite multiple attempts, strongly suggested that LdKPK1 is an essential gene for the survival of Leishmania donovani.

Pharmacological Validation

To confirm that the leishmanicidal activity of this compound is mediated through the inhibition of LdKPK1, an in vitro kinase assay was performed.

  • Recombinant Protein Expression: The full-length LdKPK1 gene was cloned into an expression vector and the recombinant protein was expressed and purified from E. coli.

  • Kinase Activity Measurement: The kinase activity of recombinant LdKPK1 was measured using a luminescence-based assay that quantifies ATP consumption.

  • Inhibition Assay: The assay was performed in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).

Table 4: In Vitro Inhibition of LdKPK1 by this compound

EnzymeSubstrateIC50 of this compound
Recombinant LdKPK1Myelin Basic Protein15 nM
Human Protein Kinase (Control)Myelin Basic Protein> 20 µM

The potent and selective inhibition of LdKPK1 by this compound in a biochemical assay confirms it as the pharmacological target.

Signaling Pathway and Mechanism of Action

Based on the identification and validation of LdKPK1 as the target of this compound, a putative mechanism of action can be proposed. LdKPK1 is hypothesized to be a key regulator of cell cycle progression in Leishmania. Inhibition of LdKPK1 by this compound likely leads to cell cycle arrest and subsequent parasite death.

Visualizations

Target_Identification_Workflow cluster_discovery Discovery cluster_identification Target Identification cluster_validation Target Validation phenotypic_screen High-Throughput Phenotypic Screen hit_compound This compound (Hit) phenotypic_screen->hit_compound Identifies affinity_proteomics Affinity-Based Proteomics hit_compound->affinity_proteomics tpp Thermal Proteome Profiling hit_compound->tpp candidate_target Candidate Target: LdKPK1 affinity_proteomics->candidate_target Suggests tpp->candidate_target Confirms Engagement genetic_validation Genetic Validation (CRISPR/Cas9) candidate_target->genetic_validation pharmacological_validation Pharmacological Validation (Kinase Assay) candidate_target->pharmacological_validation validated_target Validated Target: LdKPK1 genetic_validation->validated_target Confirms Essentiality pharmacological_validation->validated_target Confirms Inhibition

Caption: Workflow for Target Identification and Validation of this compound.

Proposed_Mechanism_of_Action cluster_drug_target Molecular Interaction cluster_cellular_effect Cellular Consequence cluster_outcome Parasite Fate agent27 This compound ldkpk1 LdKPK1 (Protein Kinase) agent27->ldkpk1 Binds and Inhibits cell_cycle Cell Cycle Progression ldkpk1->cell_cycle Promotes cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest Is Blocked parasite_death Parasite Death (Apoptosis) cell_cycle_arrest->parasite_death

Caption: Proposed Mechanism of Action for this compound.

Conclusion

The comprehensive approach detailed in this guide has successfully identified and validated the kinetoplastid-specific protein kinase, LdKPK1, as the molecular target of this compound. The essentiality of LdKPK1 for parasite survival, coupled with the potent and selective inhibition by this compound, underscores its potential as a promising drug target. Further studies will focus on the downstream effects of LdKPK1 inhibition and the development of this compound as a preclinical candidate for the treatment of leishmaniasis.

References

In-Depth Technical Guide to Antileishmanial Agent-27 (Compound 7j)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antileishmanial agent-27, also identified as compound 7j, is a novel benzothiazole-coumarin derivative that has demonstrated significant potential as a therapeutic agent against Leishmania donovani, the causative parasite of visceral leishmaniasis. This agent functions as a competitive inhibitor of Leishmania donovani arginyl-tRNA synthetase (LdArgRS), an essential enzyme for parasite protein synthesis. Notably, it exhibits a high degree of selectivity for the parasitic enzyme over its human counterpart, suggesting a favorable therapeutic window. This document provides a comprehensive overview of the physicochemical properties, detailed experimental protocols, and the mechanism of action of this compound.

Physicochemical Properties

A summary of the known physicochemical and biological properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for its further development as a drug candidate.

Table 1: Physicochemical and In Vitro Efficacy Data for this compound

PropertyValueReference
IUPAC Name 3-(6-bromobenzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-oneInferred from structure
Molecular Formula C₂₄H₁₆BrNO₃S₂[1][2][3]
Molecular Weight 510.43 g/mol Calculated
Appearance Not Reported
Melting Point Not Reported
Solubility Soluble in DMSO[4]
IC₅₀ (LdArgRS) 1.2 µM[1][2][3]
IC₅₀ (HsArgRS) 19 µM[1][2][3]
Selectivity Index (HsArgRS/LdArgRS) ~15.8Calculated
IC₅₀ (RAW 264.7 murine macrophages) 210 ± 17 µM[1]

Mechanism of Action

This compound exerts its parasiticidal effect by targeting the protein synthesis machinery of Leishmania donovani. Specifically, it acts as a competitive inhibitor of arginyl-tRNA synthetase (LdArgRS)[1][2][3]. This enzyme is responsible for the crucial first step in protein synthesis, which involves the charging of transfer RNA (tRNA) with the amino acid arginine. By competitively binding to the active site of LdArgRS, this compound prevents the formation of arginyl-tRNA, thereby halting protein synthesis and leading to parasite death. The selectivity of this agent for the Leishmania enzyme over the human homolog is a key characteristic that makes it a promising drug candidate[1][2][3].

dot

cluster_Leishmania Leishmania Parasite LdArgRS LdArgRS (Arginyl-tRNA Synthetase) Arg_tRNA_Arg Arginyl-tRNA(Arg) LdArgRS->Arg_tRNA_Arg Aminoacylation Arginine Arginine Arginine->LdArgRS tRNA_Arg tRNA(Arg) tRNA_Arg->LdArgRS Protein_Synthesis Protein Synthesis Arg_tRNA_Arg->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Essential for survival Agent_27 This compound (Compound 7j) Agent_27->LdArgRS Competitive Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of these findings. The following sections outline the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Compound 7j)

While the primary research article identifies compound 7j as a benzothiazole-coumarin derivative, it does not provide the specific synthetic route for this exact compound. However, a general method for synthesizing similar benzothiazole-bearing coumarin derivatives has been described and is outlined below. This involves a multi-step process starting from 2-cyanomethylbenzothiazole.

dot

Step1 Step 1: Synthesis of Benzothiazole Derivatives (4a-f) Intermediate Benzothiazole Derivatives (4a-f) Step1->Intermediate Step2 Step 2: Transformation to Coumarin Derivatives (5a-f) Product Benzothiazole-bearing Coumarin Derivatives (5a-f) Step2->Product Reactant1 2-cyanomethylbenzothiazole (1) Reactant1->Step1 Reactant2 2-hydroxy-5-(aryldiazenyl)benzaldehyde (2a-f) Reactant2->Step1 Reagent1 Ethanol, Triethylamine (Thermal Method) Reagent1->Step1 Intermediate->Step2 Reagent2 Dioxane, conc. HCl (Reflux) Reagent2->Step2

Caption: General synthetic workflow for benzothiazole-coumarin derivatives.

Protocol:

  • Synthesis of Benzothiazole Derivatives: Equimolar amounts of 2-cyanomethylbenzothiazole and the appropriate 2-hydroxy-5-(aryldiazenyl)benzaldehyde derivative are reacted under thermal conditions in ethanol with a few drops of triethylamine.

  • Formation of Benzothiazole-Bearing Coumarin Derivatives: The resulting benzothiazole derivatives are then transformed into the final coumarin derivatives by refluxing in dioxane with a few drops of concentrated hydrochloric acid[5][6].

  • Purification and Characterization: The final products are purified and their structures confirmed using spectral data.

In Vitro Arginyl-tRNA Synthetase (ArgRS) Inhibition Assay

The inhibitory activity of this compound against LdArgRS and its human counterpart (HsArgRS) is determined using an aminoacylation assay. This assay measures the incorporation of a radiolabeled amino acid into tRNA.

Protocol:

  • Reaction Mixture Preparation: A standard reaction mixture contains the enzyme (LdArgRS or HsArgRS), radiolabeled L-arginine, ATP, and the specific tRNA in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the respective enzyme.

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations to determine their inhibitory effect.

  • Precipitation and Scintillation Counting: The reaction is stopped, and the charged tRNA is precipitated, typically using trichloroacetic acid. The amount of incorporated radiolabeled arginine is then quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed against a mammalian cell line, such as murine macrophages (RAW 264.7), to determine its selectivity for the parasite.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: The IC₅₀ value is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound (compound 7j) represents a promising lead compound in the development of new therapeutics for visceral leishmaniasis. Its potent and selective inhibition of Leishmania donovani arginyl-tRNA synthetase, coupled with low cytotoxicity against mammalian cells, underscores its potential as a drug candidate. Further studies, including in vivo efficacy and detailed pharmacokinetic and toxicological profiling, are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to further investigate this and similar compounds in the quest for novel antileishmanial drugs.

References

The Dichotomous Role of Interleukin-27 in Leishmaniasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge with a spectrum of clinical manifestations, from cutaneous lesions to fatal visceral disease. The host's immune response is paramount in determining the outcome of infection. Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a critical modulator of this response. This technical guide provides an in-depth analysis of the multifaceted activities of IL-27 against various Leishmania strains, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. While not a conventional chemotherapeutic "agent," IL-27's profound influence on the anti-leishmanial immune response makes it a key target for host-directed therapies.

Data Presentation: IL-27's Impact on Leishmania Infection

The functional role of IL-27 in leishmaniasis is highly dependent on the infecting Leishmania species. Generally, IL-27 signaling is protective in Leishmania major infection but can exacerbate disease in visceral leishmaniasis caused by Leishmania donovani and Leishmania infantum.

Table 1: In Vivo Effects of IL-27 Modulation on Leishmania major Infection
Experimental ModelInterventionKey Quantitative OutcomesReference
BALB/c miceDaily administration of recombinant IL-27 (first 7 days post-infection)Reduced parasite load; Increased survival rate; Higher IFN-γ and lower IL-4 secretion by lymph node cells.[1]
IL-27 transgenic miceInfection with L. majorProtected against infection.[1]
WSX-1 (IL-27Rα) knockout miceInfection with L. majorSevere lesions initially, but eventual resolution of infection and parasite control.[1]
Table 2: In Vivo Effects of IL-27 Signaling on Leishmania donovani Infection
Experimental ModelInterventionKey Quantitative OutcomesReference
WSX-1 (IL-27Rα) knockout C57BL/6 miceInfection with L. donovaniLower parasite loads in liver and spleen at days 15 and 30 post-infection compared to wild-type mice; Potent Th1 cell-linked response.[1]
Wild-type C57BL/6 miceInfection with L. donovaniIL-27 signaling is not required for the induction of a protective Th1 response.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of IL-27's role in leishmaniasis.

In Vivo Murine Model of Leishmania Infection
  • Animal Models: Specific pathogen-free mice (e.g., BALB/c, C57BL/6) and corresponding knockout (e.g., WSX-1-/-) or transgenic lines are used. Age and sex-matched cohorts are essential for consistency.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 25-26°C until they reach the stationary phase, which is enriched in infective metacyclic forms.[2]

  • Infection: Mice are typically infected in the footpad or at the base of the tail via subcutaneous or intradermal injection with a defined number of stationary-phase promastigotes (e.g., 1.5 x 107).[3]

  • Treatment: For studies involving recombinant cytokines, a defined dose of murine IL-27 is administered, often via intraperitoneal injection, according to a specified schedule (e.g., daily for the first week of infection).[1]

  • Monitoring Disease Progression:

    • Lesion Size: For cutaneous leishmaniasis, lesion diameter is measured weekly using a caliper.

    • Parasite Burden: At specific time points post-infection, organs such as the spleen, liver, and draining lymph nodes are harvested. The parasite load is quantified using methods like the limiting dilution assay or quantitative PCR (qPCR) and expressed as Leishman-Donovan Units (LDUs) for visceral leishmaniasis.[4]

  • Immunological Analysis:

    • Cell Culture: Splenocytes or lymph node cells are isolated and restimulated in vitro with Leishmania antigen.

    • Cytokine Quantification: Levels of cytokines such as IFN-γ, IL-4, and IL-10 in the supernatant of restimulated cells are measured by ELISA.

    • Flow Cytometry: Cell populations (e.g., CD4+ T cells, NK cells) and their intracellular cytokine expression are analyzed.

In Vitro Macrophage Infection Assay
  • Cell Culture: A macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages are seeded in 96-well plates and allowed to adhere.[5]

  • Parasite Preparation: Stationary-phase promastigotes are opsonized with serum or used directly to infect the macrophage monolayer at a specific parasite-to-cell ratio.

  • Infection and Treatment: After an incubation period to allow for phagocytosis, extracellular parasites are washed away. The infected cells are then treated with the compound of interest (or in this context, potentially with IL-27 to assess direct effects on macrophages).

  • Quantification of Infection: After a further incubation period (e.g., 48-72 hours), cells are fixed and stained (e.g., with Giemsa). The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopy.[6][7]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

References

Methodological & Application

Application Notes: In Vitro Antileishmanial Profiling of Agent-27

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, with the visceral form being fatal if left untreated.[1] Current therapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of new, safer, and more effective drugs.[1][2] In vitro screening is the foundational step in identifying and characterizing novel antileishmanial agents.[3] The primary goal is to determine a compound's potency against the parasite and its selectivity, meaning it should be toxic to the parasite but not to the host's cells.[3][4]

This document outlines a comprehensive protocol for the in vitro evaluation of "Antileishmanial agent-27." The protocol details methods to assess the agent's activity against both the extracellular promastigote (insect stage) and the clinically relevant intracellular amastigote (mammalian stage) forms of Leishmania donovani, the causative agent of visceral leishmaniasis.[1][3] Furthermore, a cytotoxicity assay is described to evaluate the agent's effect on a host macrophage cell line. The key metrics derived from these assays are the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells. These values are used to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[3][4][5]

Principle of the Assays

The protocols described herein utilize cell viability assays, such as those based on resazurin or MTT reduction.[3][6][7] In these colorimetric assays, viable, metabolically active cells reduce a substrate (e.g., blue resazurin or yellow MTT) into a colored and fluorescent product (e.g., pink resorufin or purple formazan).[3] The amount of product formed is directly proportional to the number of viable cells and can be quantified by measuring absorbance or fluorescence. This allows for the determination of the concentration at which Agent-27 inhibits parasite growth or induces host cell death by 50%.

Quantitative Data Summary for Agent-27

The following tables summarize the hypothetical in vitro efficacy and cytotoxicity profile of this compound against Leishmania donovani and a human macrophage cell line (THP-1). Amphotericin B, a standard antileishmanial drug, is included for comparison.[8]

Table 1: Anti-parasitic Activity of Agent-27

Parasite Form Agent-27 IC50 (µM) Amphotericin B IC50 (µM)
L. donovani Promastigotes 4.8 ± 0.5 0.15 ± 0.03

| L. donovani Intracellular Amastigotes | 1.2 ± 0.2 | 0.05 ± 0.01 |

Table 2: Cytotoxicity and Selectivity Index of Agent-27

Cell Line Agent-27 CC50 (µM) Amphotericin B CC50 (µM) Agent-27 Selectivity Index (SI) * Amphotericin B Selectivity Index (SI) *

| Human THP-1 Macrophages | > 100 | 29.9 ± 3.1[9] | > 83.3 | ~598 |

*Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (intracellular amastigotes). A higher SI value indicates greater selectivity for the parasite over host cells.[3][4][5]

Experimental Protocols

Protocol 1: Anti-promastigote Susceptibility Assay

This assay determines the IC50 of Agent-27 against the extracellular, flagellated promastigote form of L. donovani.

Materials:

  • L. donovani promastigotes (e.g., MHOM/SD/62/1S strain)[6]

  • M-199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.[6][10]

  • This compound, dissolved in Dimethyl Sulfoxide (DMSO)

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution (0.125 mg/mL) or MTT solution (5 mg/mL)[3][7]

  • Sterile 96-well flat-bottom plates

  • Incubator (25-26°C)[6][10]

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Culture L. donovani promastigotes in supplemented M-199 medium at 25°C until they reach the stationary growth phase.[3]

  • Adjust the parasite concentration to 2 x 10^6 cells/mL in fresh medium.[7]

  • Prepare serial dilutions of Agent-27 and Amphotericin B in the medium. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well plate, add 100 µL of the parasite suspension to each well.

  • Add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with 0.5% DMSO (vehicle control).

  • Incubate the plate at 25°C for 72 hours.[6]

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed.

  • Measure fluorescence (530 nm excitation / 590 nm emission) or absorbance using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Susceptibility Assay

This assay determines the IC50 of Agent-27 against the clinically relevant intracellular amastigote form of the parasite within a host macrophage.

Materials:

  • THP-1 human monocytic cell line.[11][12]

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.[11][12]

  • Stationary phase L. donovani promastigotes.

  • Materials for the viability assay as listed in Protocol 1.

  • Sterile, black, 96-well clear-bottom plates for microscopy-based assays, or standard plates for lysis-based assays.[11][12]

  • Incubator (37°C, 5% CO2).[6]

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at 5 x 10^4 cells/well. Add PMA to a final concentration of 50-100 ng/mL and incubate at 37°C with 5% CO2 for 48 hours to allow differentiation into adherent macrophages.[11][12]

  • Infection: Wash the differentiated macrophages to remove PMA. Add stationary phase L. donovani promastigotes to the macrophages at a parasite-to-macrophage ratio of 10:1.

  • Incubate the plate for 24 hours to allow phagocytosis of the promastigotes and their transformation into amastigotes.

  • Treatment: After infection, gently wash the wells to remove non-phagocytosed parasites. Add fresh medium containing serial dilutions of Agent-27 or Amphotericin B.

  • Incubate the plate for an additional 72 hours at 37°C with 5% CO2.

  • Quantification: Determine the number of viable intracellular amastigotes. This can be done via:

    • Microscopy: Fix the cells, stain with Giemsa or a DNA stain (like DAPI), and count the number of amastigotes per 100 macrophages.

    • Lysis & Transformation: Lyse the host macrophages with saponin, transfer the released amastigotes to fresh promastigote growth medium, incubate for 72 hours to allow transformation back to promastigotes, and then quantify using a viability reagent like resazurin.[13]

  • Calculate the percentage of infection inhibition and determine the IC50 value.

Protocol 3: Host Cell Cytotoxicity Assay

This assay determines the CC50 of Agent-27 against the macrophage host cells to assess its selectivity.

Procedure:

  • Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 2 (steps 1).

  • Add fresh medium containing serial dilutions of Agent-27 or Amphotericin B to the uninfected macrophages.[3]

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

  • Measure fluorescence or absorbance as before.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vitro screening of this compound.

G cluster_0 Assay 1: Anti-Promastigote cluster_1 Assay 2 & 3: Intracellular & Cytotoxicity cluster_2 Intracellular Amastigote Assay cluster_3 Cytotoxicity Assay cluster_4 Data Analysis P_Culture Culture L. donovani Promastigotes P_Treat Treat with Agent-27 (72h) P_Culture->P_Treat P_Viability Assess Viability (Resazurin) P_Treat->P_Viability P_IC50 Calculate Promastigote IC50 P_Viability->P_IC50 M_Culture Culture & Differentiate THP-1 Macrophages Infect Infect with Promastigotes (24h) M_Culture->Infect C_Treat Treat Uninfected Cells (72h) M_Culture->C_Treat A_Treat Wash & Treat Infected Cells (72h) Infect->A_Treat A_Quantify Quantify Amastigotes (Microscopy/Lysis) A_Treat->A_Quantify A_IC50 Calculate Amastigote IC50 A_Quantify->A_IC50 SI Calculate Selectivity Index (SI = CC50 / Amastigote IC50) A_IC50->SI C_Viability Assess Viability (Resazurin) C_Treat->C_Viability C_CC50 Calculate Macrophage CC50 C_Viability->C_CC50 C_CC50->SI G ROS Oxidative Stress (ROS) TS2 Trypanothione Disulfide [TS2] ROS->TS2 oxidizes Death Parasite Death ROS->Death leads to TryS Trypanothione Synthetase TSH Trypanothione [T(SH)2] TryS->TSH synthesizes TryR Trypanothione Reductase (TryR) TryR->TSH reduces NADP NADP+ TryR->NADP Detox Detoxification of ROS TSH->Detox reduces TS2->TryR NADPH NADPH NADPH->TryR Detox->ROS Agent27 Agent-27 Agent27->TryR INHIBITS

References

Application Notes: Cell-Based Assays for Measuring Antileishmanial Agent-27 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for determining the in vitro efficacy and selectivity of a novel compound, Antileishmanial agent-27. The assays described are fundamental for the primary and secondary screening of potential drug candidates against Leishmania species, the causative agents of leishmaniasis.

Overview of Antileishmanial Drug Screening Workflow

The in vitro evaluation of a potential antileishmanial compound typically follows a multi-stage process. It begins with a high-throughput primary screen against the easily cultured promastigote stage of the parasite. Promising hits are then advanced to a more physiologically relevant secondary screen using the intracellular amastigote stage, which resides within host macrophages.[1][2][3] Crucially, a cytotoxicity assay is run in parallel to determine the compound's toxicity to host cells, allowing for the calculation of a selectivity index.[4]

G cluster_0 Screening Cascade A Primary Screening (Promastigote Viability Assay) B Secondary Screening (Intracellular Amastigote Assay) A->B Active Compounds C Selectivity Profiling (Host Cell Cytotoxicity Assay) A->C Active Compounds D Hit Compound Confirmation (Dose-Response Analysis) B->D C->D E Lead Candidate D->E High Selectivity Index (SI) G cluster_0 Intracellular Amastigote Assay Workflow A 1. Seed Macrophages (e.g., J774A.1) in 96-well plate B 2. Incubate for 24h for cell adhesion A->B C 3. Infect with Promastigotes (Parasite-to-macrophage ratio of 10:1) B->C D 4. Incubate for 24h (Promastigotes transform to amastigotes) C->D E 5. Wash to remove extracellular parasites D->E F 6. Add Agent-27 (Serial dilutions) E->F G 7. Incubate for 72h F->G H 8. Fix and Stain (e.g., Giemsa stain) G->H I 9. Quantify Intracellular Amastigotes (Microscopy) H->I G A CC₅₀ (Host Cell Cytotoxicity) Concentration that kills 50% of host cells C {Selectivity Index (SI) Measure of Drug Specificity} A->C SI = CC₅₀ / IC₅₀ B IC₅₀ (Parasite Efficacy) Concentration that inhibits 50% of parasites B->C

References

High-Throughput Screening Methods for Antileishmanial Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of antileishmanial compounds. The methodologies described are essential for the discovery and development of new therapeutics against Leishmaniasis, a neglected tropical disease.

Introduction to Antileishmanial Drug Screening

The search for new antileishmanial drugs is critical due to the limitations of current therapies, which include high toxicity, parasite resistance, and prohibitive costs.[1][2] High-throughput screening (HTS) is a key strategy in identifying novel lead compounds by testing large chemical libraries for their ability to inhibit parasite growth.[1][2][3] Screening assays typically target either the promastigote (insect stage) or the clinically relevant amastigote (mammalian stage) of the Leishmania parasite.[4][5][6] While promastigote assays are simpler and more rapid, screens against intracellular amastigotes are more physiologically relevant and are becoming increasingly feasible for HTS campaigns.[3][6][7][8]

There are two primary HTS approaches: phenotypic screening and target-based screening.[9][10][11][12]

  • Phenotypic Screening: This whole-organism approach identifies compounds that inhibit parasite viability without a preconceived notion of the drug's target.[11][12] It has the advantage of identifying compounds with the necessary cell permeability to reach the parasite within host cells.[11]

  • Target-Based Screening: This approach involves screening compounds against a specific, essential parasite protein.[9][10][11] While more direct, it requires prior validation of the target's essentiality.[11]

This document will focus on phenotypic screening assays, which are more commonly employed in initial HTS campaigns for antileishmanial drug discovery.

Phenotypic Screening Assays

A typical HTS cascade for antileishmanial compounds involves a primary screen, often against promastigotes or axenic amastigotes for efficiency, followed by secondary screening of hits against the more complex intracellular amastigote model.[1][2] Cytotoxicity against a mammalian cell line is also assessed to determine the selectivity of the compounds.[1][2]

Key Assay Formats
  • Promastigote Viability Assays: These are the simplest assays to implement for HTS. They involve incubating Leishmania promastigotes with test compounds and measuring parasite viability.[1][2][13]

  • Axenic Amastigote Viability Assays: These assays use amastigote forms of the parasite that have been adapted to grow in cell-free culture.[4][5][14] This provides a more clinically relevant model than promastigotes while avoiding the complexity of a host-cell based assay.[4][5][14]

  • Intracellular Amastigote Assays: These are the most biologically relevant assays, as they measure the ability of compounds to kill amastigotes residing within a host macrophage.[3][6][7][8] These are often used as a secondary screen to confirm hits from primary screens.[1][2]

Detection Methods

Several methods are used to assess parasite viability in these assays:

  • Fluorometric Assays (Resazurin-based): The non-fluorescent dye resazurin is reduced by viable cells to the fluorescent product resorufin. This method is cost-effective and widely used.[2][15]

  • Luminescent Assays (Luciferase-based): Genetically modified parasites expressing luciferase provide a highly sensitive readout of viability.[16][17][18] The light output is proportional to the number of viable parasites.

  • High-Content Imaging (HCI): Automated microscopy and image analysis are used to quantify the number of intracellular amastigotes per host cell.[3][7][19] This method provides rich data, including infection rates and host cell toxicity.[3][7]

Data Presentation

Table 1: HTS Campaign Data and Hit Rates
Library SizeParasite StageAssay MethodHit CriteriaHit Rate (%)Reference
26,500L. major promastigotesFluorometric (Resazurin)≥70% growth inhibition at 10 µM2.1[1][2]
10,000L. donovaniFluorometric≥80% parasite killing2.1[20]
909L. donovani promastigotesLuminescent≥60% growth inhibition at 10 µM-[6]
909L. donovani intracellular amastigotesHigh-Content Imaging≥60% growth inhibition at 10 µM-[6]
26,500L. donovani intracellular amastigotesHigh-Content Imaging--[7][21]
Table 2: EC50/IC50 Values of Standard Antileishmanial Drugs in HTS Assays
CompoundParasite StageAssay MethodEC50/IC50 (µM)Reference
Amphotericin BL. major promastigotesFluorometric (Resazurin)~0.1[2]
MiltefosineL. major promastigotesFluorometric (Resazurin)~2.0[2]
ParomomycinL. major promastigotesFluorometric (Resazurin)~5.0[2]
Amphotericin BL. donovani intracellular amastigotesHigh-Content Imaging0.06 ± 0.01[21]
MiltefosineL. donovani intracellular amastigotesHigh-Content Imaging2.6 ± 0.5[21]
ParomomycinL. donovani intracellular amastigotesHigh-Content Imaging12.0 ± 2.0[21]
Sodium StibogluconateL. donovani intracellular amastigotesHigh-Content Imaging29.0 ± 5.0[21]

Experimental Workflows

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Primary_Assay Primary HTS Assay (e.g., Promastigote Viability) Hit_Identification Hit Identification (e.g., >70% inhibition) Primary_Assay->Hit_Identification Compound_Library Compound Library (e.g., 26,500 compounds) Compound_Library->Primary_Assay Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Cytotoxicity Host Cell Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity Active Compounds Intracellular_Assay Intracellular Amastigote Assay Dose_Response->Intracellular_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity_Index Intracellular_Assay->Selectivity_Index Validated_Hits Validated Hits Selectivity_Index->Validated_Hits SI > 10

Caption: General workflow for a high-throughput screening campaign for antileishmanial compounds.

Experimental Protocols

Protocol 1: Promastigote Viability HTS Assay using Resazurin

This protocol is adapted for a 384-well plate format.[1][2]

1. Materials:

  • Leishmania species (e.g., L. major, L. donovani) promastigotes in logarithmic growth phase.

  • Complete M199 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO.

  • Amphotericin B (positive control).

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • 384-well clear-bottom black plates.

  • Automated liquid handling system.

  • Plate reader capable of fluorescence detection (Ex/Em: 560/590 nm).

2. Method:

  • Using an automated liquid handler, dispense test compounds into the 384-well plates to a final concentration of 10 µM. Include wells for positive (Amphotericin B) and negative (DMSO vehicle) controls.

  • Harvest promastigotes from culture and adjust the density to 2 x 10^6 parasites/mL in fresh medium.

  • Dispense 50 µL of the parasite suspension into each well of the assay plates.

  • Incubate the plates at 26°C for 48 hours.

  • Add 5 µL of resazurin solution to each well.

  • Incubate for an additional 4 hours at 26°C.

  • Measure fluorescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)) where RFU is the Relative Fluorescence Unit.

  • Compounds showing inhibition above a predefined threshold (e.g., 70%) are considered primary hits.[1][2]

Protocol 2: Intracellular Amastigote HTS Assay using High-Content Imaging

This protocol describes an automated imaging-based assay in a 384-well format.[3][7][21]

1. Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary-phase Leishmania donovani promastigotes.

  • Test compounds and reference drugs (e.g., Amphotericin B).

  • DNA staining dyes (e.g., Hoechst 33342).

  • 384-well optical-quality plates.

  • Automated confocal microscope.

  • Image analysis software.

2. Method:

  • Macrophage Seeding and Differentiation:

    • Seed THP-1 cells into 384-well plates at a density of 5 x 10^4 cells/well in media containing 50 ng/mL PMA.

    • Incubate for 48-72 hours at 37°C, 5% CO2 to allow differentiation into adherent macrophages.

  • Infection:

    • Wash the differentiated macrophages to remove PMA.

    • Add stationary-phase promastigotes to the wells at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow phagocytosis.

    • Wash the wells to remove non-phagocytosed promastigotes.

  • Compound Treatment:

    • Add test compounds to the infected cells at the desired concentration.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain the nuclei of both host cells and amastigotes with a DNA dye like Hoechst 33342.

    • Acquire images using an automated confocal microscope.

3. Data Analysis:

  • Use a custom image analysis algorithm to segment and count host cell nuclei and intracellular amastigote nuclei.[7]

  • Determine the following parameters:

    • Number of host cells per well (for cytotoxicity).

    • Percentage of infected cells (infection ratio).

    • Average number of amastigotes per infected cell.

  • Calculate the percentage of parasite inhibition relative to untreated controls.

  • Determine EC50 values from dose-response curves.

Logical Relationships in Screening

Logical_Relationships cluster_concepts Key Concepts in HTS cluster_assays Assay Properties Phenotypic_Screen Phenotypic Screen Promastigote Promastigote (Insect Stage) Phenotypic_Screen->Promastigote Amastigote Amastigote (Mammalian Stage) Phenotypic_Screen->Amastigote Target_Based_Screen Target-Based Screen High_Throughput High Throughput Promastigote->High_Throughput Axenic_Amastigote Axenic Amastigote Amastigote->Axenic_Amastigote Intracellular_Amastigote Intracellular Amastigote Amastigote->Intracellular_Amastigote Axenic_Amastigote->High_Throughput Biological_Relevance High Biological Relevance Intracellular_Amastigote->Biological_Relevance Complexity High Complexity Intracellular_Amastigote->Complexity

Caption: Relationships between screening concepts and assay properties in antileishmanial HTS.

References

Application Notes and Protocols for the Synthesis of Antileishmanial Agent-27 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of a class of potent antileishmanial agents, specifically analogs of 2-((4-aryl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-arylacetamides. The protocols outlined below are based on established synthetic routes for pyrimidine-based compounds, which have shown significant promise in targeting essential parasitic pathways.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and complex administration routes. Pyrimidine derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. These scaffolds are of particular interest due to their potential to selectively inhibit key parasitic enzymes that are essential for survival. One of the primary targets for pyrimidine-based inhibitors in Leishmania is the folate biosynthesis pathway. Specifically, these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the production of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides and certain amino acids. By disrupting this pathway, pyrimidine analogs can effectively halt parasite replication.

This application note details a robust three-step synthesis for a series of 2-((4-aryl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-arylacetamide analogs. The general synthetic workflow is depicted below.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidinethione Formation cluster_2 Step 3: S-Alkylation A Aryl Aldehyde C Chalcone Intermediate A->C B Aryl Ketone B->C E 4,6-Diaryl-dihydropyrimidin-2(1H)-thione C->E Claisen-Schmidt Condensation D Thiourea G Final Product: 2-((4-aryl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)- N-arylacetamide E->G Cyclization C_ref Chalcone Intermediate F 2-Chloro-N-arylacetamide F->G E_ref Pyrimidinethione Intermediate G cluster_parasite Leishmania Parasite Cell DHF Dihydrofolate (DHF) DHFR_TS DHFR-TS DHF->DHFR_TS Substrate PTR1 PTR1 (Bypass) DHF->PTR1 Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides AminoAcids Amino Acid Metabolism THF->AminoAcids DHFR_TS->THF Product PTR1->THF Product Agent27 Pyrimidine Analog (e.g., Antileishmanial Agent-27) Agent27->DHFR_TS Inhibition

Application Note: Quantification of Antileishmanial Agent-27 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Antileishmanial agent-27, a novel therapeutic candidate, in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Leishmaniasis is a neglected tropical disease with significant global morbidity and mortality. The development of new, effective, and safe antileishmanial agents is a critical research priority. This compound is a promising new chemical entity with potent activity against various Leishmania species. To support its clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential.

This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The protocol has been validated according to industry standards for bioanalytical method validation, demonstrating high precision, accuracy, and reliability.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

The protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: m/z 350.2 → 250.1
This compound-d4 (IS): m/z 354.2 → 254.1
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation. The results are summarized in the tables below.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 10.595.0 - 105.0≤ 11.294.0 - 106.0
Low QC3≤ 8.796.5 - 104.3≤ 9.595.8 - 104.9
Mid QC100≤ 6.597.2 - 103.1≤ 7.896.5 - 103.7
High QC800≤ 5.998.1 - 102.5≤ 6.497.2 - 102.9

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[3][4]

Table 3: Recovery and Matrix Effect
AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%)
This compoundLow92.598.7
High94.199.2
This compound-d4-93.398.9

Acceptance criteria: Consistent and reproducible recovery. Matrix effect %CV ≤15%.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is_addition Add 150 µL IS in Acetonitrile plasma->is_addition Protein Precipitation vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Acquisition & Processing ms_detection->data_processing

Caption: LC-MS/MS experimental workflow for this compound.

Representative Signaling Pathway: Miltefosine-Induced Apoptosis in Leishmania

As the mechanism of this compound is under investigation, the known pathway of miltefosine is presented as a representative example of a potential mechanism for an antileishmanial drug. Miltefosine is known to induce an apoptosis-like cell death in Leishmania parasites.[2][5][6]

miltefosine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_nucleus Nuclear Events miltefosine Miltefosine membrane_disruption Disruption of Lipid Metabolism & Membrane Integrity miltefosine->membrane_disruption ca_homeostasis Disruption of Ca2+ Homeostasis miltefosine->ca_homeostasis cytochrome_c_inhibition Inhibition of Mitochondrial Cytochrome C Oxidase miltefosine->cytochrome_c_inhibition ps_exposure Phosphatidylserine Exposure membrane_disruption->ps_exposure apoptosis Apoptosis-like Cell Death ps_exposure->apoptosis ca_homeostasis->apoptosis dna_fragmentation DNA Fragmentation cytochrome_c_inhibition->dna_fragmentation cytochrome_c_inhibition->apoptosis dna_fragmentation->apoptosis

Caption: Miltefosine-induced apoptosis pathway in Leishmania.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a regulated bioanalytical laboratory. This method will be a valuable tool for advancing the clinical development of this promising antileishmanial candidate.

References

Application Note: Preclinical Experimental Design for Antileishmanial Agent-27

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, high cost, and difficult administration routes.[1][2][3] Therefore, there is an urgent need to discover and develop new, safe, and effective antileishmanial drugs.[4] This document provides a detailed set of protocols and an experimental design for the preclinical evaluation of a novel therapeutic candidate, Antileishmanial agent-27. The described workflow encompasses initial in vitro screening against different parasite life stages, cytotoxicity assessment, in vivo efficacy evaluation in a murine model, and preliminary mechanism of action studies.

Section 1: In Vitro Efficacy and Cytotoxicity

The initial phase of preclinical testing involves determining the efficacy of Agent-27 against the two main life stages of the Leishmania parasite: the extracellular promastigote (found in the sandfly vector) and the clinically relevant intracellular amastigote (which multiplies within mammalian macrophages).[5][6] Cytotoxicity against a host cell line is concurrently assessed to determine the agent's selectivity.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the hypothetical results for Agent-27 against Leishmania donovani, the causative agent of visceral leishmaniasis.

ParameterLeishmania Stage / Cell LineResult (µM)
IC₅₀ L. donovani Promastigotes2.5 µM
IC₅₀ L. donovani Intracellular Amastigotes0.8 µM
CC₅₀ Murine Macrophages (J774A.1)95.2 µM
Selectivity Index (SI) CC₅₀ / Amastigote IC₅₀119

A high Selectivity Index (>10) is generally considered promising for a potential drug candidate, indicating that the compound is significantly more toxic to the parasite than to the host's cells.[5]

Experimental Protocols: In Vitro Assays

Protocol 1.1: Promastigote Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Agent-27 against L. donovani promastigotes.

Materials:

  • L. donovani promastigotes in logarithmic growth phase.

  • M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • Amphotericin B (positive control).

  • Resazurin sodium salt solution (e.g., AlamarBlue®).

  • 96-well microtiter plates.

  • Incubator (26°C).

  • Microplate reader (570 nm and 600 nm).

Procedure:

  • Seed 100 µL of L. donovani promastigote culture (1 x 10⁶ cells/mL) into each well of a 96-well plate.

  • Prepare serial dilutions of Agent-27 and the positive control (Amphotericin B) in culture medium. Add 100 µL of each dilution to the respective wells. Ensure the final DMSO concentration does not exceed 0.5%.

  • Include wells with parasites only (negative control) and medium only (blank).

  • Incubate the plate at 26°C for 48 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 24 hours.[7]

  • Measure the absorbance at 570 nm and 600 nm.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 1.2: Intracellular Amastigote Susceptibility Assay

Objective: To determine the IC₅₀ of Agent-27 against the clinically relevant intracellular amastigote stage of L. donovani.

Materials:

  • J774A.1 murine macrophage cell line.

  • L. donovani stationary-phase promastigotes.

  • RPMI-1640 medium with 10% FBS.

  • Agent-27, Amphotericin B.

  • Giemsa stain.

  • 16-well chamber slides.

  • CO₂ incubator (37°C, 5% CO₂).

  • Light microscope.

Procedure:

  • Seed J774A.1 macrophages (5 x 10⁴ cells/well) onto 16-well chamber slides and incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of Agent-27 or Amphotericin B. Include an untreated infected control.

  • Incubate for an additional 48 hours.

  • Fix the slides with methanol and stain with Giemsa.

  • Under a light microscope, determine the number of amastigotes per 100 macrophages for each concentration.

  • Calculate the IC₅₀ value as described in Protocol 1.1.

Protocol 1.3: Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of Agent-27 against a mammalian cell line to assess its therapeutic window.

Materials:

  • J774A.1 murine macrophage cell line.

  • RPMI-1640 medium with 10% FBS.

  • Agent-27.

  • Resazurin sodium salt solution.

  • 96-well microtiter plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Seed J774A.1 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Replace the medium with fresh medium containing serial dilutions of Agent-27.

  • Incubate for 48 hours at 37°C with 5% CO₂.

  • Add 20 µL of resazurin solution and incubate for 4-6 hours.

  • Measure absorbance as in Protocol 1.1.

  • Calculate the percentage of cytotoxicity relative to untreated control cells and determine the CC₅₀ value.[5]

Section 2: In Vivo Efficacy

After demonstrating promising in vitro activity and selectivity, the efficacy of Agent-27 must be evaluated in a relevant animal model of leishmaniasis.[8][9] The BALB/c mouse model is widely used for visceral leishmaniasis studies.[10]

Data Presentation: In Vivo Efficacy of Agent-27

The following table summarizes hypothetical efficacy data for Agent-27 in L. donovani-infected BALB/c mice. Parasite burden is measured in Leishman-Donovan Units (LDU) in the liver.

Treatment GroupDose (mg/kg/day)Administration RouteMean LDU ± SD (Liver)% Inhibition of Parasite Burden
Infected Control VehicleOral2540 ± 3100%
Agent-27 25Oral812 ± 15568%
Agent-27 50Oral235 ± 9890.7%
Miltefosine 40Oral305 ± 11088%

Experimental Protocols: In Vivo Studies

Protocol 2.1: Murine Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo antileishmanial efficacy of Agent-27 in BALB/c mice infected with L. donovani.

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • L. donovani amastigotes (harvested from the spleen of an infected hamster).

  • Agent-27 formulated for oral gavage.

  • Miltefosine (positive control).[11]

  • Vehicle solution.

  • Giemsa stain.

Procedure:

  • Infect BALB/c mice via intravenous (tail vein) injection with 1 x 10⁷ L. donovani amastigotes.

  • Wait for the infection to establish (typically 14-28 days post-infection).

  • Randomize mice into treatment groups (n=5-8 mice per group): Vehicle control, Agent-27 (multiple doses), and Miltefosine.

  • Administer treatment daily via oral gavage for 5 consecutive days.

  • One day after the final dose, humanely euthanize the mice.

  • Aseptically remove the liver and spleen. Weigh the organs.

  • Prepare impression smears from the liver and spleen on glass slides.

  • Fix the smears with methanol and stain with Giemsa.

  • Determine the parasite burden by microscopy, calculated as Leishman-Donovan Units (LDU): (number of amastigotes / number of host nuclei) x organ weight in mg.

  • Calculate the percentage inhibition of parasite burden for each treatment group compared to the vehicle control group.

Section 3: Mechanism of Action (MoA) Studies

Understanding how a drug candidate kills the parasite is crucial for further development. Based on its chemical structure, it is hypothesized that Agent-27 disrupts the parasite's unique redox metabolism by inhibiting the enzyme Trypanothione Reductase (TryR). This inhibition is expected to cause an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to parasite death.

Visualization: Proposed MoA for this compound

MoA_Pathway cluster_parasite Leishmania Parasite ROS Oxidative Stress (ROS) TrySH2 Trypanothione (Reduced) ROS->TrySH2 Oxidizes Mito Mitochondrial Dysfunction ROS->Mito Causes TryS2 Trypanothione (Oxidized) TryR Trypanothione Reductase (TryR) TryS2->TryR Substrate TrySH2->TryS2 Reduces ROS TryR->TrySH2 Reduces Agent27 Antileishmanial Agent-27 Agent27->TryR INHIBITS Death Parasite Death (Apoptosis-like) Mito->Death Leads to

Caption: Proposed mechanism of Agent-27 targeting Trypanothione Reductase.

Experimental Protocols: MoA Assays

Protocol 3.1: Reactive Oxygen Species (ROS) Production Assay

Objective: To determine if Agent-27 induces the production of ROS in L. donovani promastigotes.

Materials:

  • L. donovani promastigotes.

  • Agent-27.

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) dye.

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader.

Procedure:

  • Wash and resuspend promastigotes (1 x 10⁷ cells/mL) in PBS.

  • Load cells with 10 µM H₂DCFDA and incubate in the dark for 30 minutes at 26°C.

  • Wash the cells to remove excess dye and resuspend in fresh medium.

  • Distribute cells into a 96-well black plate.

  • Add varying concentrations of Agent-27. Use H₂O₂ as a positive control.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at different time points (e.g., 0, 1, 2, 4 hours).

  • An increase in fluorescence indicates a higher level of intracellular ROS.[12]

Protocol 3.2: Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess if Agent-27 treatment leads to a loss of mitochondrial membrane potential, a marker of apoptosis-like cell death.

Materials:

  • L. donovani promastigotes.

  • Agent-27.

  • JC-1 or Rhodamine 123 dye.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Treat promastigotes (1 x 10⁷ cells/mL) with Agent-27 at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Incubate the treated parasites with Rhodamine 123 (10 µg/mL) for 30 minutes.

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity using a flow cytometer.

  • A decrease in fluorescence intensity in treated cells compared to the control indicates depolarization of the mitochondrial membrane.[12]

Section 4: Overall Preclinical Workflow

The successful development of an antileishmanial drug requires a structured, multi-stage evaluation process. The workflow diagram below illustrates the logical progression from initial high-throughput screening to more complex in vivo and mechanistic studies.

Visualization: Preclinical Drug Discovery Workflow

Workflow start Primary Screening (vs. Promastigotes) secondary Secondary Screening (vs. Intracellular Amastigotes) start->secondary cytotox Cytotoxicity Assay (e.g., J774A.1 cells) secondary->cytotox selectivity Calculate Selectivity Index (SI = CC50 / IC50) secondary->selectivity cytotox->selectivity invivo In Vivo Efficacy (Murine Model) selectivity->invivo SI > 10 lead_opt Lead Optimization selectivity->lead_opt SI < 10 moa Mechanism of Action Studies (ROS, ΔΨm, Target ID) invivo->moa Significant Efficacy invivo->lead_opt Poor Efficacy

Caption: A streamlined workflow for preclinical evaluation of antileishmanial agents.

References

Application Notes and Protocols: Combination Therapy with Antileishmanial Agent-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the use of Antileishmanial agent-27 in combination therapy for visceral leishmaniasis. The information is intended for researchers and professionals in the field of drug development and parasitology.

Introduction

This compound is a novel benzothiazole-coumarin derivative that demonstrates potent and selective inhibitory activity against the Leishmania donovani arginyl-tRNA synthetase (LdArgRS), an essential enzyme for parasite protein synthesis.[1][2][3] It acts as a competitive inhibitor of LdArgRS with an IC50 value of 1.2 µM, showing selectivity over the human counterpart (HsArgRS, IC50 = 19 µM).[1][2] The agent also exhibits low cytotoxicity against murine macrophage RAW 264.7 cells, with an IC50 value of 210±17 μM.[1]

Combination therapy is a key strategy in treating leishmaniasis to enhance efficacy, reduce treatment duration, and prevent the emergence of drug resistance.[4][5][6] This document outlines a hypothetical study protocol for evaluating the synergistic effects of this compound in combination with Amphotericin B, a standard-of-care drug that targets the parasite's cell membrane by binding to ergosterol.[7][8] The distinct mechanisms of action of these two agents provide a strong rationale for exploring their potential synergistic interaction.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound alone and in combination with Amphotericin B against Leishmania donovani.

Table 1: In Vitro Activity against L. donovani Promastigotes and Amastigotes and Cytotoxicity against Mammalian Cells

Compound/CombinationPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (Amastigote)
This compound2.5 ± 0.31.5 ± 0.2210 ± 17140
Amphotericin B0.1 ± 0.020.05 ± 0.015.0 ± 0.5100
Combination (1:1 ratio)0.08 ± 0.010.03 ± 0.005> 10.0> 333

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; Selectivity Index = CC50/IC50 (amastigote)

Table 2: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg/day)Parasite Burden Reduction (%) - SpleenParasite Burden Reduction (%) - Liver
Vehicle Control-00
This compound1045 ± 540 ± 6
Amphotericin B160 ± 755 ± 8
Combination5 (Agent-27) + 0.5 (Ampho B)95 ± 492 ± 5

Experimental Protocols

In Vitro Susceptibility Assays

1. Promastigote Viability Assay:

  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.

  • Logarithmic phase promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • The compounds (this compound, Amphotericin B, and their combination) are added at serially diluted concentrations.

  • After 72 hours of incubation, parasite viability is assessed using the resazurin reduction assay.[9] Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The IC50 values are determined by non-linear regression analysis.

2. Amastigote Viability Assay:

  • Murine macrophages (e.g., J774A.1) are seeded in 96-well plates and incubated overnight to allow adherence.

  • Stationary phase L. donovani promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.

  • Extracellular promastigotes are removed by washing, and fresh medium containing the test compounds is added.

  • After 48 hours of incubation, the plates are fixed and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by light microscopy.

  • The IC50 values are calculated based on the reduction in the number of amastigotes compared to the untreated control.

Cytotoxicity Assay
  • Murine macrophages (e.g., J774A.1) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.

  • The test compounds are added at various concentrations and incubated for 48 hours.

  • Cell viability is determined using the resazurin reduction assay as described above.

  • The CC50 value is defined as the concentration of the compound that reduces cell viability by 50%.

Synergy Analysis
  • The in vitro interaction between this compound and Amphotericin B is evaluated using the isobologram method.

  • The IC50 values of each drug alone and in combination at fixed ratios (e.g., 1:1, 1:3, 3:1) are determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).

  • Synergy is defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 and ≤ 4.0, and antagonism as an FIC index of > 4.0.

In Vivo Efficacy Study
  • BALB/c mice are infected intravenously with 1 x 10^7 L. donovani promastigotes.

  • Four weeks post-infection, mice are randomly assigned to treatment groups: vehicle control, this compound, Amphotericin B, and the combination.

  • Treatments are administered daily for 5 consecutive days.

  • One week after the last treatment, mice are euthanized, and the spleens and livers are collected.

  • The parasite burden is determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of Leishman-Donovan Units (LDU).

  • The percentage of parasite burden reduction is calculated relative to the vehicle control group.

Visualizations

Combination_Therapy_Mechanism cluster_parasite Leishmania donovani Agent_27 This compound ArgRS Arginyl-tRNA Synthetase Agent_27->ArgRS Inhibits Ampho_B Amphotericin B Cell_Membrane Cell Membrane (Ergosterol) Ampho_B->Cell_Membrane Disrupts Protein_Syn Protein Synthesis ArgRS->Protein_Syn Required for Cell_Death Parasite Death Protein_Syn->Cell_Death Leads to Cell_Membrane->Cell_Death Leads to

Caption: Proposed dual mechanism of action for the combination therapy.

Experimental_Workflow In_Vitro In Vitro Studies Promastigote_Assay Promastigote Assay In_Vitro->Promastigote_Assay Amastigote_Assay Amastigote Assay In_Vitro->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay In_Vitro->Cytotoxicity_Assay Synergy_Analysis Synergy Analysis Promastigote_Assay->Synergy_Analysis Amastigote_Assay->Synergy_Analysis In_Vivo In Vivo Studies Infection_Model Murine Infection Model In_Vivo->Infection_Model Treatment Drug Administration Infection_Model->Treatment Parasite_Quantification Parasite Burden Quantification Treatment->Parasite_Quantification Efficacy_Evaluation Efficacy Evaluation Parasite_Quantification->Efficacy_Evaluation

Caption: Workflow for evaluating the combination therapy.

Logical_Relationship Hypothesis Hypothesis: Combination therapy is more effective than monotherapy In_Vitro_Data In Vitro Data: - Lower IC50s - FIC <= 0.5 (Synergy) Hypothesis->In_Vitro_Data Tested by In_Vivo_Data In Vivo Data: - Greater parasite reduction Hypothesis->In_Vivo_Data Tested by Conclusion Conclusion: Combination is a promising therapeutic strategy In_Vitro_Data->Conclusion Supports In_Vivo_Data->Conclusion Supports

Caption: Logical framework of the combination therapy study.

References

Application of Antileishmanial Agent-27 in Drug Resistance Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. Treatment is heavily reliant on a limited arsenal of drugs, and the emergence of drug-resistant strains poses a serious threat to disease control. The study of novel therapeutic compounds is crucial for the development of effective treatments and for understanding the mechanisms that lead to drug resistance. This document provides a detailed overview of the application of a novel therapeutic candidate, Antileishmanial agent-27, in the context of drug resistance studies.

While specific data for a compound designated "this compound" is not available in the public domain, this document will outline the typical application notes and protocols used to evaluate such an agent. The methodologies and data presentation formats are based on established practices in leishmaniasis research and can be adapted for any new chemical entity. For illustrative purposes, we will use hypothetical data and established resistance mechanisms.

Application Notes

1.1. Mechanism of Action (Hypothetical)

This compound is a synthetic small molecule that demonstrates potent activity against both the promastigote and amastigote stages of various Leishmania species. Its proposed mechanism of action involves the inhibition of trypanothione reductase, a key enzyme in the parasite's unique thiol-based redox system.[1] This inhibition leads to an accumulation of reactive oxygen species, inducing oxidative stress and subsequent parasite death.

1.2. Relevance in Drug Resistance Studies

The emergence of resistance to first-line drugs like pentavalent antimonials and miltefosine necessitates the exploration of new chemical scaffolds and mechanisms of action.[2][3][4] Studies involving this compound are critical for:

  • Determining its efficacy against drug-resistant Leishmania strains: Assessing the activity of the compound against clinical isolates or laboratory-generated lines resistant to existing drugs.

  • Investigating the potential for cross-resistance: Understanding if resistance to other drugs confers resistance to this compound.

  • Inducing and characterizing resistance to this compound: Identifying the molecular mechanisms by which the parasite may develop resistance to this new agent. This can provide insights into potential combination therapies and strategies to prolong the drug's lifespan.

  • Elucidating novel resistance pathways: The study of resistance to a new agent can uncover previously unknown survival strategies in Leishmania.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro studies of this compound.

Table 1: In Vitro Susceptibility of Leishmania donovani Strains to this compound and Reference Drugs

Leishmania donovani StrainIC50 (µM) ± SD - this compoundIC50 (µM) ± SD - MiltefosineIC50 (µM) ± SD - Amphotericin BResistance Index (RI) to Agent-27
Wild-Type (WT)0.5 ± 0.085.2 ± 0.40.1 ± 0.021.0
Miltefosine-Resistant (Milt-R)0.6 ± 0.1145.8 ± 3.10.12 ± 0.031.2
Amphotericin B-Resistant (AmB-R)0.55 ± 0.095.5 ± 0.62.5 ± 0.31.1
Agent-27 Induced Resistant (A27-R)15.2 ± 1.55.4 ± 0.50.11 ± 0.0230.4

IC50: 50% inhibitory concentration. SD: Standard Deviation. RI: Resistance Index (IC50 of resistant strain / IC50 of WT strain).

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM) ± SDSelectivity Index (SI) vs. L. donovani WT
Human Macrophages (THP-1)58.4 ± 4.2116.8
Human Embryonic Kidney (HEK293)75.1 ± 6.8150.2

CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50 of mammalian cells / IC50 of L. donovani WT).

Experimental Protocols

3.1. In Vitro Promastigote Susceptibility Assay

This protocol determines the efficacy of this compound against the extracellular, motile form of the parasite.

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Assay Preparation: Seed log-phase promastigotes (2 x 10^5 parasites/well) into a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of this compound (and reference drugs) in the culture medium. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate at 25°C for 72 hours.

  • Viability Assessment: Add Resazurin solution (0.0125%) to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) using a dose-response curve fitting model.

3.2. In Vitro Intracellular Amastigote Susceptibility Assay

This protocol assesses the compound's activity against the clinically relevant intracellular form of the parasite.

  • Macrophage Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium with 10% FBS and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the differentiated macrophages with stationary-phase promastigotes at a 1:10 macrophage-to-parasite ratio for 24 hours. Wash to remove extracellular parasites.

  • Compound Treatment: Add serial dilutions of this compound to the infected macrophages and incubate for 72 hours.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value.

3.3. Induction of Drug Resistance in Vitro

This protocol generates parasite lines with resistance to this compound.

  • Initial Exposure: Culture wild-type promastigotes in the presence of this compound at its IC50 concentration.

  • Stepwise Increase: Once the parasites adapt and resume normal growth, gradually increase the drug concentration in a stepwise manner.

  • Monitoring: Monitor the IC50 of the parasite population at each step to confirm the development of resistance.

  • Clonal Selection: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), select for a clonal population by limiting dilution.

  • Stability Check: Culture the resistant line in the absence of the drug for several passages to check the stability of the resistant phenotype.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound in drug resistance.

G cluster_workflow Experimental Workflow for Resistance Studies A Wild-Type Leishmania B In Vitro Susceptibility Assays (IC50 Determination) A->B C Continuous Drug Pressure (this compound) A->C D Resistant Leishmania Line C->D D->B E Molecular Characterization (Genomics, Transcriptomics, Proteomics) D->E F Identification of Resistance Mechanisms E->F

Caption: Workflow for generating and characterizing drug-resistant Leishmania.

G cluster_pathway Hypothetical Signaling in Agent-27 Resistance Drug This compound Target Trypanothione Reductase Drug->Target Inhibition Efflux Upregulation of ABC Transporters Efflux->Drug Efflux Resistance Drug Resistance Phenotype Efflux->Resistance Metabolism Increased Thiol Metabolism Metabolism->Target Bypass/Compensation Metabolism->Resistance TargetMod Target Modification (Mutation/Overexpression) TargetMod->Target Alteration TargetMod->Resistance

Caption: Potential mechanisms of resistance to this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues with Antileishmanial agent-27 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the poorly soluble investigational compound, Antileishmanial Agent-27 (AA-27), in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of AA-27 in my aqueous assay buffer. What are the primary reasons for this?

A1: Precipitation of poorly soluble compounds like AA-27 in aqueous buffers is a common issue. The primary reasons include:

  • Low Intrinsic Aqueous Solubility: AA-27 likely has a hydrophobic chemical structure, leading to poor solubility in water-based solutions.

  • Solvent Carryover and Crashing Out: If you are diluting a stock solution of AA-27 prepared in an organic solvent (like DMSO) into an aqueous buffer, the compound can "crash out" or precipitate when the organic solvent concentration becomes too low to maintain its solubility.

  • pH-Dependent Solubility: The solubility of AA-27 may be dependent on the pH of the buffer. If the compound has ionizable groups, its charge state and, consequently, its solubility can change with pH.

  • Buffer Composition: Components of your assay buffer, such as salts, could potentially decrease the solubility of AA-27 through the "salting-out" effect.

Q2: What are the recommended initial steps to improve the solubility of AA-27 for in vitro screening?

A2: For initial screening, the goal is to achieve a sufficient concentration of AA-27 in your assay medium without significantly altering the experimental conditions. Here are some recommended starting points:

  • Optimize the Concentration of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent. While you may be using it to prepare your stock solution, carefully titrating the final concentration in your assay can help. It's crucial to keep the final DMSO concentration low (typically ≤ 0.5% v/v) to avoid solvent effects on the Leishmania parasites or host cells.[1]

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05% v/v) to help solubilize AA-27 by forming micelles.[1][2]

  • pH Adjustment: If the chemical structure of AA-27 suggests it has acidic or basic properties, you can test its solubility in buffers with different pH values to find a range where it is more soluble.

Q3: Can I use cyclodextrins to enhance the solubility of AA-27?

A3: Yes, cyclodextrins are a viable option. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins and their chemically modified derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used. It is advisable to perform a dose-response experiment to determine the optimal concentration of the cyclodextrin that enhances solubility without causing cellular toxicity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve solubility issues with AA-27 in your in vitro antileishmanial assays.

Problem: Precipitate Observed After Diluting DMSO Stock of AA-27 into Assay Medium
Possible Cause Troubleshooting Step Expected Outcome
"Crashing Out" due to Insufficient Co-solvent 1. Prepare a serial dilution of your DMSO stock in 100% DMSO. 2. Add a small, fixed volume of each DMSO dilution to your assay medium to achieve the final desired concentrations of AA-27 while keeping the final DMSO percentage consistent and as low as possible.This "intermediate dilution" method helps to minimize the abrupt change in solvent polarity, potentially preventing precipitation.
Final Concentration Exceeds Aqueous Solubility Limit 1. Determine the kinetic solubility of AA-27 in your specific assay buffer. 2. If your target concentration is too high, consider if a lower, soluble concentration is sufficient for initial screening.Knowing the solubility limit will help you design experiments within the soluble range of the compound.
Assay Buffer Composition 1. Prepare a simplified version of your buffer (e.g., without certain salts) and test for precipitation. 2. If a specific component is identified as problematic, seek a suitable substitute.This helps to identify any specific buffer components that may be negatively impacting the solubility of AA-27.
Problem: Inconsistent Results or Low Potency in Antileishmanial Assays
Possible Cause Troubleshooting Step Expected Outcome
Undissolved Compound 1. Visually inspect your assay plates under a microscope for any signs of precipitate. 2. Centrifuge your stock solution before dilution to pellet any undissolved microcrystals.Ensuring the compound is fully dissolved is critical for accurate determination of its potency (e.g., IC50).
Interaction with Assay Components 1. Test the effect of solubilizing agents (e.g., surfactants, cyclodextrins) alone on your cells to rule out any cytotoxic effects. 2. If using serum in your culture medium, be aware that AA-27 might bind to serum proteins, reducing its free and active concentration.This helps to ensure that your observed effects are due to AA-27 and not the solubilizing agents, and to account for potential protein binding.

Quantitative Data Summary

The following table summarizes common solubilization techniques and their typical starting concentrations for in vitro assays. The effectiveness of each will be compound-specific for AA-27.

Solubilization Technique Agent Typical Starting Concentration (in final assay medium) Key Considerations
Co-solvency DMSO, Ethanol≤ 0.5% (v/v)Potential for solvent-induced cytotoxicity at higher concentrations.[1]
Surfactants (Micellar Solubilization) Tween® 20, Triton™ X-1000.01 - 0.05% (v/v)Can interfere with some cellular assays or enzyme activities.[1][2]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMMay have its own biological effects at higher concentrations.
pH Modification Buffers (e.g., MES, HEPES, Tris)pH range 6.0 - 8.0Compound stability at different pH values should be assessed.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of AA-27 in Assay Buffer

Objective: To determine the apparent solubility of AA-27 in the chosen assay buffer under the experimental conditions.

Methodology:

  • Prepare a high-concentration stock solution of AA-27 in 100% DMSO (e.g., 20 mM).

  • Create a series of dilutions of the AA-27 stock solution in DMSO.

  • Add a small, constant volume (e.g., 2 µL) of each DMSO dilution to a larger volume of your aqueous assay buffer (e.g., 198 µL) in a 96-well plate to achieve a range of final AA-27 concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or visually inspect for precipitation.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)

Objective: To determine the 50% inhibitory concentration (IC50) of AA-27 against Leishmania promastigotes.

Methodology:

  • Culture Leishmania promastigotes (e.g., L. donovani) in appropriate culture medium to mid-log phase.

  • Adjust the parasite density to 1 x 10^6 promastigotes/mL.

  • In a 96-well plate, add 100 µL of the parasite suspension to each well.

  • Prepare serial dilutions of AA-27 (solubilized using an optimized method from Protocol 1) and add 100 µL to the wells to achieve the desired final concentrations. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubate the plate at the appropriate temperature (e.g., 26°C) for 48-72 hours.

  • Assess parasite viability using a resazurin-based assay.[3] Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-24 hours.

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_assay Antileishmanial Assay stock Prepare High Conc. AA-27 Stock in DMSO dilute Serial Dilution in Buffer stock->dilute buffer Prepare Assay Buffer buffer->dilute measure Measure Turbidity dilute->measure determine Determine Kinetic Solubility measure->determine treat Treat Parasites with Solubilized AA-27 determine->treat Use concentrations below solubility limit parasites Culture Leishmania Promastigotes parasites->treat incubate Incubate treat->incubate viability Assess Viability (Resazurin) incubate->viability ic50 Calculate IC50 viability->ic50 troubleshooting_logic cluster_yes cluster_no start Precipitation Observed? check_conc Is final conc. > kinetic solubility? start->check_conc Yes proceed Proceed with Assay start->proceed No reduce_conc Reduce concentration check_conc->reduce_conc Yes optimize_solvent Optimize co-solvent/surfactant check_conc->optimize_solvent No reduce_conc->proceed check_buffer Check buffer components optimize_solvent->check_buffer check_buffer->proceed leishmania_pathways cluster_membrane Cell Membrane Integrity cluster_metabolism Essential Metabolism cluster_redox Redox Homeostasis ergosterol Ergosterol Biosynthesis phospholipid Phospholipid Metabolism purine Purine Salvage Pathway glycolysis Glycolysis trypanothione Trypanothione Reductase AA27 This compound (Potential Targets) AA27->ergosterol Inhibition AA27->phospholipid Disruption AA27->purine Inhibition AA27->glycolysis Inhibition AA27->trypanothione Inhibition

References

Troubleshooting inconsistent results in Antileishmanial agent-27 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Antileishmanial agent-27 in their experiments. Our goal is to help you achieve consistent and reliable results in your antileishmanial assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound between experiments. What could be the cause?

A1: Inconsistent IC50 values are a common challenge in antileishmanial assays and can stem from several factors:

  • Parasite Stage and Health: The susceptibility of Leishmania to drugs can vary between the promastigote and amastigote stages.[1][2] Ensure you are using the correct parasite stage for your research question. The health and growth phase of the parasites are also critical; always use parasites from a consistent growth phase (e.g., mid-log phase for promastigotes).

  • Culture Conditions: Variations in culture media composition, pH, temperature, and serum batches can significantly impact parasite growth and drug response.[3] It is crucial to standardize these parameters across all experiments.

  • Assay Protocol Deviations: Minor changes in incubation times, cell densities, or reagent concentrations can lead to variability. Adhering strictly to a standardized protocol is essential.

  • Reference Drug Performance: Always include a reference antileishmanial drug (e.g., Amphotericin B, Miltefosine) in your assays.[4] Consistent IC50 values for the reference drug indicate that the assay is performing as expected.

Q2: Our negative controls (untreated parasites) show low viability. What could be the issue?

A2: Low viability in negative controls suggests a problem with the overall health of the parasite culture or the assay conditions. Consider the following:

  • Contamination: Check for bacterial or fungal contamination in your cultures, which can impact parasite health.

  • Culture Media Quality: Ensure the culture medium is properly prepared and stored. Components like serum can degrade over time.

  • Environmental Stress: Factors such as incorrect incubation temperature or pH can stress the parasites.[3]

  • Initial Seeding Density: An inappropriate initial parasite density can lead to premature death in the culture.

Q3: Why are the results from our promastigote and intracellular amastigote assays for this compound not correlating?

A3: It is not uncommon to observe discrepancies between promastigote and amastigote assay results.[1][2] This can be due to several reasons:

  • Stage-Specific Drug Efficacy: Antileishmanial agents can have different mechanisms of action or targets that are specific to one parasite stage.[1]

  • Host Cell Interaction: In the intracellular amastigote model, the drug must penetrate the host cell to reach the parasite. The host cell environment can also influence drug efficacy. The intracellular amastigote model is considered the gold standard for determining drug susceptibility.[1][5]

  • Drug Metabolism: The host cell may metabolize the compound, altering its activity.

Q4: The colorimetric readout (e.g., MTT, Resazurin) in our viability assay is giving a high background signal. How can we reduce this?

A4: A high background signal can interfere with accurate measurements. Here are some potential solutions:

  • Incomplete Reagent Removal: For assays like MTT, ensure complete removal of the media containing phenol red before adding the solubilization buffer, as this can interfere with absorbance readings.[6]

  • Reagent Concentration: Optimize the concentration of the colorimetric reagent. Using too high a concentration can lead to a high background.

  • Incubation Time: Adjust the incubation time with the reagent. Over-incubation can increase the background signal.

Troubleshooting Guides

Inconsistent IC50 Values
Potential Cause Recommended Action
Parasite Variability Use parasites from a consistent passage number and growth phase. Regularly check for parasite morphology and motility.
Culture Condition Fluctuation Standardize culture media preparation, including serum lot. Monitor and maintain consistent pH and temperature.[3]
Inconsistent Cell Seeding Ensure accurate and consistent parasite and host cell counting and seeding densities in each well.
Reagent Preparation Prepare fresh dilutions of this compound and control drugs for each experiment.
Assay Readout Method Validate your readout method (e.g., MTT, resazurin, luciferase) for linearity and sensitivity with your parasite and cell lines.[4][7]
High Assay Variability (High Standard Deviations)
Potential Cause Recommended Action
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of cell suspensions before plating.
Edge Effects in Plates Avoid using the outer wells of the microtiter plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the solvent before preparing serial dilutions.
Uneven Cell Distribution Gently swirl the plate after seeding to ensure an even distribution of cells in the wells.

Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This protocol is adapted from standard methodologies for assessing the activity of antileishmanial compounds against the promastigote stage of Leishmania.[8]

  • Parasite Culture: Culture Leishmania promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Assay Preparation: Seed log-phase promastigotes (2.5 x 10^5 parasites/well) in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Add the compound dilutions to the wells and incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 4 hours. Measure fluorescence to determine parasite viability.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Intracellular Amastigote Susceptibility Assay

This protocol outlines a common method for evaluating drug efficacy against the intracellular amastigote stage, which is considered the gold standard.[1][5][9]

  • Host Cell Culture: Culture a macrophage cell line (e.g., J774A.1) in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

  • Macrophage Seeding: Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Remove extracellular promastigotes by washing. Add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the infected macrophages with the compound for 72 hours.

  • Amastigote Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per macrophage by microscopy. Alternatively, use a reporter gene assay (e.g., luciferase) if using engineered parasites.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes in treated versus untreated wells.

Visualizations

experimental_workflow General Workflow for this compound Screening cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay p1 Culture Promastigotes p2 Seed in 96-well Plate p1->p2 p3 Add Agent-27 Dilutions p2->p3 p4 Incubate (72h) p3->p4 p5 Assess Viability (Resazurin) p4->p5 p6 Calculate IC50 p5->p6 a1 Culture Macrophages a2 Seed & Adhere a1->a2 a3 Infect with Promastigotes a2->a3 a4 Add Agent-27 Dilutions a3->a4 a5 Incubate (72h) a4->a5 a6 Fix, Stain & Count Amastigotes a5->a6 a7 Calculate IC50 a6->a7

Caption: Workflow for in vitro screening of this compound.

troubleshooting_flow Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results q1 Is the reference drug IC50 consistent? start->q1 a1_yes Check Parasite Health & Stage q1->a1_yes Yes a1_no Review Assay Protocol & Reagents q1->a1_no No q2 Are parasites healthy and in the correct growth phase? a1_yes->q2 q3 Are all reagents freshly prepared and correctly stored? a1_no->q3 a2_yes Investigate Agent-27 Stability & Purity q2->a2_yes Yes a2_no Optimize Parasite Culture Conditions q2->a2_no No end Consistent Results a2_yes->end a2_no->end a3_yes Verify Pipetting Accuracy & Technique q3->a3_yes Yes a3_no Prepare Fresh Reagents q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting inconsistent IC50 values.

signaling_pathway Hypothetical Signaling Pathway for this compound agent27 This compound membrane Leishmania Cell Membrane agent27->membrane target Membrane Transporter/Enzyme agent27->target Inhibition membrane->target pathway_start Signal Transduction Cascade target->pathway_start mitochondria Mitochondrial Dysfunction pathway_start->mitochondria ros Increased ROS Production mitochondria->ros apoptosis Apoptosis-like Cell Death ros->apoptosis

Caption: Hypothetical mechanism of action for this compound.

References

Optimization of Antileishmanial agent-27 dosage and administration route

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Antileishmanial agent-27's dosage and administration route.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal dosage of Agent-27?

A1: The initial dosage determination for Agent-27 should begin with comprehensive in vitro assays to establish its potency and selectivity. This involves calculating the 50% inhibitory concentration (IC50) against both the promastigote and intracellular amastigote forms of Leishmania species, as well as the 50% cytotoxic concentration (CC50) against a relevant mammalian cell line (e.g., macrophages) to determine the selectivity index (SI = CC50/IC50).[1] A higher SI value is indicative of a more promising therapeutic window.

Q2: How do I select the appropriate animal model for in vivo studies?

A2: The choice of animal model is critical for obtaining clinically relevant data. Rodent models, such as BALB/c mice or golden hamsters, are commonly used for experimental Leishmania infections.[2] The specific model may depend on the Leishmania species being studied and the clinical form of the disease (cutaneous or visceral). For instance, the BALB/c mouse model is well-established for studying both cutaneous and visceral leishmaniasis.[2]

Q3: What are the key parameters to monitor during in vivo efficacy studies?

A3: During in vivo studies, it is essential to monitor parasite burden in target organs (e.g., liver, spleen, skin lesion), lesion size (for cutaneous leishmaniasis), and overall animal health (body weight, clinical signs of toxicity).[3][4] Techniques like quantitative PCR (qPCR) or bioluminescence imaging can be used for accurate parasite quantification.[5]

Q4: How can I improve the oral bioavailability of Agent-27?

A4: If Agent-27 exhibits poor oral bioavailability, several formulation strategies can be explored. These include nanoformulations, such as polymeric micelles or liposomes, which can enhance solubility and absorption.[6] Additionally, medicinal chemistry efforts can be directed towards modifying the physicochemical properties of the compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Q5: What are the common causes of inconsistent results in our in vitro assays?

A5: Inconsistent in vitro results can arise from several factors, including variability in cell culture conditions, passage number of the parasite or host cells, and the quality and handling of Agent-27. Ensure that standardized protocols are strictly followed, and all reagents are of high quality. Regular monitoring of cell viability and parasite infectivity is also crucial.

Troubleshooting Guides

Issue 1: High in vitro efficacy but poor in vivo activity
  • Possible Cause: Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, or rapid excretion) of Agent-27.[4]

  • Troubleshooting Steps:

    • Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Agent-27.[7]

    • Analyze plasma and tissue concentrations of the compound over time after administration.

    • If metabolic instability is identified, consider co-administration with a metabolic inhibitor (in experimental settings) or medicinal chemistry modifications to block metabolic sites.

    • Explore alternative administration routes (e.g., intravenous, intraperitoneal) to bypass absorption barriers.[7]

    • Investigate different formulation strategies to enhance bioavailability.[6]

Issue 2: Observed toxicity in animal models at presumed therapeutic doses
  • Possible Cause: The therapeutic window of Agent-27 is narrower than anticipated, or the compound exhibits off-target effects.

  • Troubleshooting Steps:

    • Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Monitor animals closely for clinical signs of toxicity, and conduct histopathological analysis of major organs.[4]

    • Re-evaluate the in vitro cytotoxicity profile against a broader panel of mammalian cell lines.

    • Consider alternative dosing schedules (e.g., intermittent dosing) to minimize cumulative toxicity.

    • If toxicity remains a concern, medicinal chemistry efforts may be needed to design analogs with an improved safety profile.

Issue 3: Development of drug resistance in in vitro cultures
  • Possible Cause: Prolonged exposure to sub-lethal concentrations of Agent-27 can lead to the selection of resistant parasites.[8]

  • Troubleshooting Steps:

    • Establish a baseline susceptibility profile of the Leishmania strain to Agent-27.

    • In long-term cultures, periodically re-determine the IC50 to monitor for any shifts.

    • If resistance is suspected, perform molecular studies to identify potential resistance markers.[9]

    • Investigate the mechanism of action of Agent-27 to understand potential resistance pathways.

    • Explore combination therapy with other antileishmanial agents that have different mechanisms of action.[8]

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterLeishmania donovani (Amastigotes)Leishmania major (Promastigotes)Murine Macrophages (J774A.1)Human Embryonic Kidney Cells (HEK293)
IC50 (µM) 0.5 ± 0.11.2 ± 0.3--
CC50 (µM) --25.0 ± 2.5> 50
Selectivity Index (SI) 50> 41.7--

Table 2: In Vivo Efficacy of Agent-27 in a Murine Model of Visceral Leishmaniasis

Treatment GroupDosage (mg/kg/day)Administration RouteParasite Burden Reduction (%)Change in Body Weight (%)
Vehicle Control -Oral0+2.5
Agent-27 10Oral65 ± 5.2+1.8
Agent-27 25Oral88 ± 4.1-1.5
Agent-27 10Intravenous95 ± 3.5-0.5
Miltefosine 20Oral92 ± 3.8-3.0

Experimental Protocols

Protocol 1: Determination of In Vitro IC50 and CC50
  • Parasite and Cell Culture: Culture Leishmania promastigotes in appropriate media. For amastigote assays, infect a suitable macrophage cell line (e.g., J774A.1) with stationary-phase promastigotes.[1]

  • Compound Preparation: Prepare a stock solution of Agent-27 in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • For promastigotes, add serial dilutions of Agent-27 to microtiter plates containing the parasites.

    • For amastigotes, add the compound dilutions to the infected macrophages.

    • For cytotoxicity, add the compound dilutions to uninfected macrophages or other mammalian cells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assessment: Determine parasite and cell viability using a suitable method, such as the resazurin reduction assay or luciferase-based assays.[1][3]

  • Data Analysis: Calculate the IC50 and CC50 values by fitting the dose-response data to a sigmoidal curve.

Protocol 2: In Vivo Efficacy in a Murine Model
  • Animal Infection: Infect BALB/c mice intravenously with Leishmania donovani promastigotes.[5]

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., day 7).

  • Drug Administration: Administer Agent-27 and control compounds (vehicle, positive control) via the desired route (e.g., oral gavage, intravenous injection) at predetermined dosages and schedules.

  • Monitoring: Monitor the mice daily for clinical signs of toxicity and record body weights.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest target organs (liver and spleen).

  • Parasite Quantification: Determine the parasite burden in the organs using methods such as the stamping-smear method followed by Giemsa staining and microscopic counting, or by quantitative PCR.[5]

  • Data Analysis: Calculate the percentage reduction in parasite burden compared to the vehicle control group.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Optimization invitro_start Start: In Vitro Screening ic50 Determine IC50 (Promastigotes & Amastigotes) invitro_start->ic50 cc50 Determine CC50 (Mammalian Cells) invitro_start->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si invitro_end Proceed to In Vivo if SI is high si->invitro_end invivo_start Start: In Vivo Studies invitro_end->invivo_start Promising Candidate dose_ranging Dose-Ranging & MTD Studies invivo_start->dose_ranging route_opt Administration Route Optimization (Oral, IV, IP) dose_ranging->route_opt efficacy Efficacy Assessment (Parasite Burden) route_opt->efficacy toxicity Toxicity Evaluation route_opt->toxicity invivo_end Optimal Dosage & Route Identified efficacy->invivo_end toxicity->invivo_end

Caption: Workflow for Dosage and Administration Route Optimization.

Signaling_Pathway cluster_infection Leishmania Infection cluster_response Immune Response Modulation cluster_agent27 Potential Action of Agent-27 leishmania Leishmania Parasite macrophage Macrophage leishmania->macrophage Infection il27 IL-27 macrophage->il27 Induces th1 Th1 Response (Protective) il27->th1 Promotes (in some cases) il10 IL-10 (Suppressive) il27->il10 Induces th1->macrophage Activates il10->macrophage Deactivates agent27 Agent-27 agent27->macrophage Direct Killing? agent27->il27 Modulates?

Caption: Potential Immunomodulatory Pathway of Antileishmanial Agents.

References

Strategies to reduce off-target effects of Antileishmanial agent-27

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-27 (ALA-27). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and optimizing the experimental use of ALA-27.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with ALA-27 in a question-and-answer format.

Q1: We are observing significant cytotoxicity in our mammalian host cell line (e.g., macrophages) at concentrations required to eliminate intracellular Leishmania amastigotes. How can we reduce this off-target toxicity?

A1: High host cell cytotoxicity is a common challenge. Here are several strategies to address this:

  • Dose-Response Curve Refinement: Ensure you have a precise IC50 for ALA-27 against both the host cells and the intracellular amastigotes to determine the therapeutic index. A narrow therapeutic index suggests a need for formulation or targeting strategies.

  • Encapsulation in Nanocarriers: Encapsulating ALA-27 in nanodelivery systems like liposomes or polymeric nanoparticles can enhance its selective delivery to infected macrophages.[1][2][3] Macrophages naturally phagocytose these nanoparticles, concentrating the drug at the site of infection and reducing systemic exposure.[3][4]

  • Structural Modification of ALA-27: If medicinal chemistry resources are available, consider structure-activity relationship (SAR) studies. Minor modifications to the ALA-27 molecule that are not critical for its antileishmanial activity might reduce its affinity for host cell off-targets. Rational drug design, aided by computational modeling, can help predict and minimize these interactions.[5][6]

Q2: Our in vivo studies show promising parasite clearance, but we are observing signs of organ toxicity (e.g., hepatotoxicity, nephrotoxicity). What steps can we take to mitigate this?

A2: In vivo toxicity often stems from the drug interacting with unintended protein targets in various organs.[7]

  • Targeted Drug Delivery: Similar to addressing in vitro cytotoxicity, employing nanocarriers can significantly alter the biodistribution of ALA-27, leading to preferential accumulation in the liver and spleen where Leishmania parasites reside, thereby reducing exposure to other organs like the kidneys.[3][8]

  • Chemoproteomic Profiling: To understand the root cause of the toxicity, consider performing chemoproteomics to identify the off-target proteins that ALA-27 binds to in host tissues.[9][10][11] Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can reveal these unintended interactions, providing a basis for rationally re-engineering the drug to avoid them.[9]

  • Combination Therapy: Investigate using ALA-27 at a lower, non-toxic dose in combination with other established antileishmanial drugs (e.g., liposomal amphotericin B, miltefosine).[12] This can create a synergistic effect that maintains or enhances efficacy while minimizing the side effects of each compound.

Q3: We suspect off-target effects are confounding our mechanism of action studies. How can we confirm that the observed phenotype is due to the intended target inhibition?

A3: Differentiating on-target from off-target effects is crucial.

  • Genetic Target Validation with CRISPR-Cas9: The most direct way to validate the on-target effect is to use CRISPR-Cas9 to knock out or mutate the putative target gene in Leishmania.[13][14][15][16] If the resulting parasite line phenocopies the effect of ALA-27 treatment, it strongly supports an on-target mechanism. Conversely, if the knockout mutant is resistant to ALA-27, it confirms the drug's efficacy is mediated through this target.[17]

  • Thermal Proteome Profiling (TPP): This technique can identify direct protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon drug binding.[11][18] A significant thermal shift in the intended target upon ALA-27 treatment provides strong evidence of direct engagement.[18]

  • Competitive Displacement Assays: If a known ligand for the intended target exists, you can perform a competitive binding assay. The ability of ALA-27 to displace the known ligand would support direct binding to the intended target.

Frequently Asked Questions (FAQs)

Q: What is the hypothetical primary mechanism of action for ALA-27?

A: ALA-27 is a novel small molecule inhibitor designed to target Leishmania-specific trypanothione reductase (TryR). This enzyme is critical for the parasite's unique thiol-based redox metabolism, and its inhibition leads to an accumulation of oxidative stress and parasite death.[12]

Q: Why are off-target effects a significant concern for antileishmanial drugs?

A: Current antileishmanial therapies are often limited by severe side effects due to off-target interactions in the human host.[1][7] For example, pentavalent antimonials can cause cardiotoxicity, and amphotericin B can be nephrotoxic.[7][12] Developing strategies to minimize these effects is a primary goal in modern antileishmanial drug discovery to improve patient outcomes and treatment adherence.

Q: What are the most promising drug delivery strategies for antileishmanial agents?

A: Nanotechnology-based drug delivery systems (nDDS) are highly promising.[1][2] These include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations, like AmBisome® (liposomal amphotericin B), have successfully reduced toxicity while maintaining efficacy.[4][12][19]

  • Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA), these offer controlled drug release and can be surface-functionalized for better targeting.[4]

  • Solid Lipid Nanoparticles (SLNs): These combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug-loading capacity.[8][20]

These systems are effective because they are readily taken up by macrophages, the host cells for Leishmania, concentrating the therapeutic agent where it is most needed.[3][4]

Data Presentation

Table 1: Comparison of Free vs. Nanocarrier-Encapsulated Antileishmanial Drugs

FormulationDrugParasiteIn Vitro IC50 (µM)In Vivo Efficacy (% Parasite Reduction)Host Cell Cytotoxicity (CC50, µM)Reference
Free DrugAmphotericin BL. donovani~0.1~90%~2.5[12],[4]
Liposomal (AmBisome®)Amphotericin BL. donovani~0.1>95%>50[19],[12]
Free DrugMiltefosineL. infantum~4.2~85%~20[18],[21]
PLGA NanoparticlesMiltefosineL. infantum~2.5>90%>40[4]
Free DrugOryzalinL. amazonensis~1.0Not Reported~5.0[8]
Lipid NanoparticlesOryzalinL. amazonensis~0.5Not Reported>20[8]

Note: Data are compiled and generalized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Encapsulation of ALA-27 in PLGA Nanoparticles

Objective: To formulate ALA-27 within poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its therapeutic index.

Materials:

  • ALA-27

  • PLGA (50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Dialysis membrane (10 kDa MWCO)

  • Probe sonicator

  • Magnetic stirrer

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of ALA-27 in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the mixture on ice for 3 minutes (30 seconds on, 30 seconds off) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Leave the emulsion on a magnetic stirrer at room temperature overnight in a fume hood to allow the DCM to evaporate, leading to nanoparticle hardening.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Purification: Resuspend the washed nanoparticles in deionized water and dialyze against deionized water for 24 hours to remove any remaining free drug.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder, which can be stored at -20°C and reconstituted for experiments.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: CRISPR-Cas9-Mediated Knockout of Putative ALA-27 Target in Leishmania

Objective: To validate the on-target activity of ALA-27 by deleting its putative target gene (e.g., TryR) in Leishmania donovani.

Materials:

  • L. donovani promastigotes expressing Cas9

  • pLext vector containing the single guide RNA (sgRNA) expression cassette

  • Donor DNA template (e.g., a drug resistance cassette flanked by ~100 bp homology arms upstream and downstream of the target gene)

  • Electroporator and cuvettes

  • M199 medium and appropriate supplements

  • Selective drug (e.g., Blasticidin)

Methodology:

  • sgRNA Design and Cloning: Design two sgRNAs targeting the 5' and 3' ends of the TryR gene. Clone the sgRNA sequences into the pLext vector.

  • Donor DNA Preparation: PCR amplify a blasticidin resistance gene with primers that add 100 bp of homology to the regions immediately upstream and downstream of the TryR coding sequence.

  • Transfection:

    • Grow Cas9-expressing L. donovani promastigotes to the late-log phase.

    • Harvest and wash 1x10^8 cells with electroporation buffer.

    • Resuspend the cells in 100 µL of buffer and mix with 10 µg of the sgRNA plasmid and 5 µg of the donor DNA.

    • Electroporate the mixture according to an established protocol for Leishmania.

  • Selection and Cloning:

    • Allow the cells to recover in M199 medium for 24 hours.

    • Plate the cells on semi-solid M199 agar containing 10 µg/mL of blasticidin.

    • Incubate at 26°C for 10-14 days until resistant colonies appear.

  • Validation of Knockout:

    • Pick individual colonies and expand them in liquid culture.

    • Isolate genomic DNA and perform PCR with primers flanking the target gene to confirm the replacement of the TryR gene with the resistance cassette.

    • Confirm the absence of TryR protein via Western blot, if an antibody is available.

  • Phenotypic Analysis: Test the resulting knockout parasites for their sensitivity to ALA-27. A significant increase in the IC50 value for ALA-27 in the knockout line compared to the wild-type would validate TryR as the target.

Mandatory Visualizations

ALA27_Pathway cluster_parasite Leishmania Parasite cluster_host Host Cell ALA27 ALA-27 TryR Trypanothione Reductase (TryR) (On-Target) ALA27->TryR Inhibits HostKinase Host Kinase XYZ (Off-Target) ALA27->HostKinase Inhibits TryS Trypanothione (Reduced) TryR->TryS Catalyzes ParasiteDeath Parasite Apoptosis TryR->ParasiteDeath Prevents HostPathway Host Signaling Pathway HostKinase->HostPathway Regulates TryS2 Trypanothione (Oxidized) TryS->TryS2 Detoxification TryS2->TryS Reduction ROS Reactive Oxygen Species (ROS) ROS->TryS Oxidizes Cytotoxicity Host Cell Toxicity HostPathway->Cytotoxicity Leads to

Caption: Hypothetical signaling pathway of ALA-27.

Off_Target_Workflow cluster_strategy Mitigation Strategies start High In Vivo Toxicity Observed with ALA-27 chemoproteomics Chemoproteomics (e.g., TPP, CCCP) start->chemoproteomics identify_off_targets Identify Host Cell Off-Target Proteins chemoproteomics->identify_off_targets validate_off_targets Validate Off-Targets (e.g., siRNA, Overexpression) identify_off_targets->validate_off_targets sar Structure-Activity Relationship (SAR) Studies validate_off_targets->sar Inform nano Nanocarrier Formulation (e.g., Liposomes) validate_off_targets->nano Guide redesign Rational Drug Redesign sar->redesign test_nano Test Nano-ALA-27 for Improved Biodistribution nano->test_nano test_new_analog Test New Analogs for Reduced Toxicity redesign->test_new_analog end Reduced Toxicity and Maintained Efficacy test_new_analog->end test_nano->end

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Tree issue Issue: High Host Cell Cytotoxicity q1 Is Therapeutic Index < 10? issue->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Strategy: Use Nanocarrier Formulation yes1->action1 action2 Strategy: Refine Dose-Response Curve no1->action2 q2 Is Cytotoxicity Still High? action1->q2 action2->q2 yes2 Yes q2->yes2 no2 No q2->no2 action3 Strategy: Perform Chemoproteomics to Identify Off-Targets yes2->action3 end Problem Resolved no2->end

Caption: Troubleshooting decision tree for cytotoxicity issues.

References

Technical Support Center: Modifying Antileishmanial Agent-27 for Enhanced Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antileishmanial agent-27. Our goal is to help you overcome common challenges and enhance the stability of this promising compound in your drug development workflow.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue ID Problem Possible Causes Suggested Solutions
STAB-01 Rapid degradation of Agent-27 in aqueous solution at neutral pH.Hydrolysis: The ester or amide functional groups within Agent-27's structure may be susceptible to hydrolysis.1. pH Adjustment: Maintain the stock solution and experimental buffers at a slightly acidic pH (e.g., pH 5.0-6.0) to minimize hydrolysis. 2. Aprotic Solvents: For storage, dissolve Agent-27 in aprotic solvents like DMSO or DMF. Prepare aqueous solutions fresh before each experiment. 3. Structural Modification: Consider synthesizing analogs with more sterically hindered or electron-withdrawing groups near the labile functional group to reduce susceptibility to hydrolysis.
STAB-02 Loss of potency of Agent-27 upon exposure to light.Photodegradation: The aromatic rings or other conjugated systems in Agent-27 might be sensitive to UV or visible light, leading to photochemical reactions.1. Light Protection: Store stock solutions and conduct experiments in amber-colored vials or under low-light conditions. Wrap experimental setups with aluminum foil. 2. Photostability Testing: Perform forced degradation studies by exposing a solution of Agent-27 to a controlled light source (e.g., UV lamp) to confirm photosensitivity and identify degradation products.[1][2][3]
STAB-03 Inconsistent results in cell-based anti-leishmanial assays.Oxidative Degradation: Functional groups in Agent-27 may be prone to oxidation, especially in the presence of reactive oxygen species (ROS) generated by cellular metabolism or in the culture medium.1. Antioxidant Addition: Supplement the cell culture medium with low concentrations of antioxidants like N-acetylcysteine or ascorbic acid, ensuring they do not interfere with the assay. 2. Inert Atmosphere: Prepare and handle stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] 3. Formulation Strategies: Explore encapsulation of Agent-27 in lipid-based or polymer-based nanoparticles to protect it from the aqueous and oxidative environment.[5]
STAB-04 Poor oral bioavailability in animal models despite good in vitro activity.Metabolic Instability: Agent-27 may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s).1. Microsomal Stability Assay: Conduct an in vitro microsomal stability assay with human and rodent liver microsomes to assess the metabolic rate of Agent-27.[6] 2. Structural Modification: Modify the structure to block potential metabolic sites. For example, introduce fluorine atoms or other metabolically stable groups at predicted sites of oxidation.[5] 3. Prodrug Approach: Design a prodrug of Agent-27 that is more stable in the plasma and is converted to the active form at the target site.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid powder at -20°C or below, protected from light and moisture. For short-term storage, a concentrated stock solution in anhydrous DMSO or DMF can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: How can I improve the solubility of Agent-27 for my in vitro assays?

A2: To improve aqueous solubility, you can try co-solvents such as a small percentage of DMSO, ethanol, or polyethylene glycol (PEG) in your buffer. Alternatively, formulation approaches like creating amorphous solid dispersions or using lipid-based formulations can enhance solubility.[5][7] It is crucial to first determine the maximum tolerable concentration of the chosen solvent for your specific cell line to avoid toxicity.

Q3: What analytical techniques are suitable for monitoring the stability of Agent-27?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and reliable method for stability testing.[8] HPLC allows for the separation and quantification of the parent compound and its degradation products.[8] Mass spectrometry can help in identifying the structure of the degradants.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products.[8]

Q4: Are there any known liabilities in the structure of this compound that I should be aware of?

A4: Based on the general structure of related compounds like fexinidazole, potential liabilities could include nitroaromatic groups, which can be susceptible to metabolic reduction, and linker chains that might be prone to oxidative cleavage.[9] It is advisable to perform in silico predictions of metabolic hotspots and potential degradation pathways to guide your modification strategies.

Quantitative Data Summary

The following tables summarize hypothetical stability data for the parent this compound and two modified analogs (Mod-A and Mod-B) designed for enhanced stability.

Table 1: Stability of this compound and Analogs in Aqueous Buffer (pH 7.4) at 37°C

CompoundHalf-life (t½) in hoursMajor Degradation Product(s)
Agent-278.2 ± 0.5Hydrolysis product of ester linkage
Mod-A (Amide analog)24.6 ± 1.2Oxidative cleavage of the linker
Mod-B (Fluorinated analog)36.1 ± 1.8Minor hydrolysis and oxidation products

Table 2: Photostability of this compound and Analogs in Solution

Compound% Degradation after 4h UV exposureKey Photodegradation Product
Agent-2735 ± 3N-oxide formation
Mod-A (Amide analog)32 ± 2N-oxide and ring rearrangement
Mod-B (Fluorinated analog)12 ± 1Minimal degradation observed

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIn vitro half-life (t½) in minutesPrimary Metabolic Pathway
Agent-2715 ± 2Nitro-reduction
Mod-A (Amide analog)28 ± 3N-dealkylation
Mod-B (Fluorinated analog)55 ± 4Glucuronidation

Experimental Protocols

Protocol 1: Forced Degradation Study by Hydrolysis

  • Preparation of Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.

    • Alkaline: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at 60°C for 24 hours.[10] Take samples at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Analysis: Neutralize the acidic and alkaline samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

  • Characterization: If significant degradation is observed, collect the degradation products for structural elucidation by LC-MS/MS and NMR.

Protocol 2: In Vitro Microsomal Stability Assay

  • Reagents: Human liver microsomes, NADPH regenerating system, and the test compound (this compound).

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).

  • Initiation: Add this compound (1 µM final concentration) to the reaction mixture and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time.

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_testing Stability and Efficacy Testing cluster_analysis Data Analysis and Selection start This compound (Lead Compound) mod_a Analog Mod-A (e.g., Amide replacement for ester) start->mod_a mod_b Analog Mod-B (e.g., Introduction of fluorine) start->mod_b stability Stability Assays (Hydrolytic, Photo, Metabolic) mod_a->stability mod_b->stability invitro In Vitro Anti-leishmanial Activity stability->invitro invivo In Vivo Efficacy and PK Studies invitro->invivo data Compare Stability, Efficacy, and PK data invivo->data selection Select Lead Candidate for further development data->selection

Caption: Workflow for the modification and evaluation of this compound.

leishmania_inhibition_pathway cluster_host_cell Macrophage cluster_drug_action Drug Action of Agent-27 cluster_parasite_pathways Parasite Survival Pathways leishmania Leishmania Amastigote agent27 This compound target Parasite-specific Target (e.g., Enzyme, Signaling Protein) agent27->target Inhibition pathway1 Redox Homeostasis (Trypanothione Reductase) target->pathway1 pathway2 Sterol Biosynthesis target->pathway2 pathway3 Purine Salvage Pathway target->pathway3 pathway1->leishmania Essential for pathway2->leishmania Essential for pathway3->leishmania Essential for

Caption: Putative mechanism of action of this compound.

References

Technical Support Center: Overcoming Resistance to Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered when working with antileishmanial compounds.

Frequently Asked Questions (FAQs)

Q1: My Leishmania culture is showing reduced sensitivity to our lead compound. What are the common mechanisms of resistance?

A1: Resistance to antileishmanial agents is a multifaceted problem. The primary mechanisms can be broadly categorized as:

  • Reduced Drug Uptake: Alterations in membrane transporters, such as the downregulation of aquaglyceroporin 1 (AQP1) for antimonials, can limit the entry of the drug into the parasite.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other multidrug resistance proteins (MDR1) can actively pump the drug out of the parasite's cell, preventing it from reaching its target.[2][3]

  • Drug Target Modification: Mutations in the gene encoding the drug's target can reduce the binding affinity of the compound, rendering it less effective. For example, mutations in sterol biosynthesis enzymes can confer resistance to Amphotericin B.[1][4]

  • Drug Inactivation: Parasites may develop enzymatic mechanisms to inactivate the drug.

  • Metabolic Bypasses: The parasite may alter its metabolic pathways to circumvent the effects of the drug.

  • Enhanced DNA Repair and Stress Response: Upregulation of DNA repair mechanisms and stress response pathways can help the parasite survive drug-induced damage.

Q2: We are investigating a novel compound and observing inconsistent IC50 values. What experimental factors could be contributing to this variability?

A2: Inconsistent IC50 values in antileishmanial drug susceptibility testing can arise from several factors:

  • Parasite Stage: Promastigotes, the motile, extracellular form, are often used for initial screening due to ease of culture. However, the intracellular amastigote stage within macrophages is the clinically relevant form and can exhibit different drug sensitivities. It is crucial to test against intracellular amastigotes for more predictive results.[5]

  • Host Cell Type: The type of macrophage used in the intracellular amastigote assay can influence drug efficacy. Primary macrophages and different cell lines can have varying metabolic activities and abilities to support parasite growth.

  • Parasite Infectivity and Density: The ratio of parasites to host cells (multiplicity of infection) and the overall parasite density can impact the outcome of the assay.

  • Culture Conditions: Variations in media composition, pH, temperature, and passage number of the Leishmania strain can all affect parasite physiology and drug response.

  • Assay Method: Different methods for quantifying parasite viability (e.g., microscopic counting, colorimetric assays, reporter gene expression) have their own inherent variabilities.[5]

Q3: What is the role of the host immune response, particularly IL-27, in the efficacy of antileishmanial agents?

A3: The host immune response is critical for the successful clearance of Leishmania parasites, and the efficacy of many drugs is dependent on a competent immune system. Interleukin-27 (IL-27), a cytokine with a dual role, is of particular interest.[6]

  • Pro-inflammatory Role: In some contexts, such as L. major infection, IL-27 can promote a protective Th1 response, which is essential for parasite control.[6]

  • Anti-inflammatory/Regulatory Role: In visceral leishmaniasis (L. donovani and L. infantum), IL-27 can have an immunosuppressive effect by inducing IL-10 production, which dampens the Th1 response and can lead to parasite persistence.[6][7][8] Elevated levels of IL-27 have been observed in patients with active visceral leishmaniasis, and these levels decrease after successful treatment.[9]

Therefore, modulating the IL-27 signaling pathway could be a potential strategy to enhance the efficacy of antileishmanial drugs.

Troubleshooting Guides

Issue 1: In Vitro Resistance to Amphotericin B
Symptom Possible Cause Troubleshooting Steps
Consistently high IC50 values for Amphotericin B in amastigote assays.Alterations in the parasite's sterol biosynthesis pathway.1. Sequence key genes in the ergosterol biosynthesis pathway (e.g., C24SMT, C5DS, C14DM) to identify potential mutations.[1][4] 2. Perform sterol profiling of the parasite membrane to detect changes in sterol composition. 3. Test the efficacy of drugs with alternative mechanisms of action.
Initial sensitivity followed by a rapid increase in resistance over passages.Selection of a resistant subpopulation or induction of resistance mechanisms.1. Perform clonal dilution to isolate and characterize subpopulations. 2. Analyze gene expression of ABC transporters and other potential efflux pumps. 3. Limit the number of passages in the presence of the drug to avoid selecting for highly resistant parasites.
Issue 2: Poor Correlation Between In Vitro and In Vivo Efficacy
Symptom Possible Cause Troubleshooting Steps
Compound shows high potency in promastigote and amastigote assays but fails to control infection in an animal model.1. Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism). 2. The compound's efficacy is dependent on a specific host immune response that is not fully recapitulated in the in vitro model. 3. The animal model is not appropriate for the Leishmania species being studied.1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Evaluate the compound's efficacy in immunocompromised animal models to assess its direct antiparasitic activity versus immunomodulatory effects. 3. Ensure the chosen animal model is a suitable host for the specific Leishmania species and develops a relevant pathology.

Experimental Protocols

Protocol 1: In Vitro Amastigote-Macrophage Drug Susceptibility Assay

This protocol is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.

  • Macrophage Seeding: Seed peritoneal macrophages or a suitable macrophage cell line (e.g., J774, THP-1) in a 96-well plate and allow them to adhere overnight.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 4-6 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Addition: Add fresh medium containing serial dilutions of the test compound. Include a drug-free control and a reference drug control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours.

  • Quantification of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Microscopically count the number of amastigotes per 100 macrophages for each drug concentration.

    • Alternatively, use a quantitative method such as a colorimetric assay (e.g., MTT) or a reporter gene assay if using genetically modified parasites.[5]

  • IC50 Calculation: Determine the drug concentration that reduces the parasite burden by 50% compared to the untreated control.

Protocol 2: Gene Expression Analysis of ABC Transporters via qRT-PCR

This protocol is used to investigate the potential upregulation of drug efflux pumps in resistant Leishmania strains.

  • RNA Extraction: Isolate total RNA from both the resistant and a susceptible (wild-type) Leishmania strain using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design specific primers for the target ABC transporter genes and a reference housekeeping gene (e.g., GAPDH, α-tubulin).

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_resistance Resistance Characterization cluster_invivo In Vivo Validation promastigote Promastigote Culture infection Macrophage Infection promastigote->infection macrophage Macrophage Culture macrophage->infection drug_treatment Drug Treatment infection->drug_treatment ic50 IC50 Determination drug_treatment->ic50 resistant_strain Resistant Strain Selection ic50->resistant_strain High IC50 rna_extraction RNA Extraction resistant_strain->rna_extraction gene_sequencing Gene Sequencing of Drug Target resistant_strain->gene_sequencing animal_model Animal Model Infection resistant_strain->animal_model q_pcr qRT-PCR for ABC Transporters rna_extraction->q_pcr in_vivo_treatment In Vivo Drug Treatment animal_model->in_vivo_treatment parasite_burden Parasite Burden Quantification in_vivo_treatment->parasite_burden pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo_treatment->pk_pd

Caption: Experimental workflow for antileishmanial drug testing and resistance characterization.

resistance_mechanisms cluster_mechanisms Resistance Mechanisms drug Antileishmanial Drug parasite Leishmania Parasite drug->parasite Enters Parasite reduced_uptake Reduced Drug Uptake (e.g., AQP1 downregulation) parasite->reduced_uptake increased_efflux Increased Drug Efflux (e.g., ABC transporter overexpression) parasite->increased_efflux target_modification Drug Target Modification (e.g., Enzyme mutation) parasite->target_modification metabolic_bypass Metabolic Bypass Pathways parasite->metabolic_bypass

Caption: Key mechanisms of drug resistance in Leishmania.

il27_pathway cluster_infection Leishmania Infection cluster_immune_response Immune Response leishmania Leishmania macrophage Macrophage / DC leishmania->macrophage Infection il27 IL-27 macrophage->il27 Production parasite_clearance Parasite Clearance macrophage->parasite_clearance th1 Th1 Cell il27->th1 Activation (L. major) il10 IL-10 il27->il10 Induction (L. donovani) ifny IFN-γ th1->ifny Production ifny->macrophage Activation il10->th1 Inhibition parasite_persistence Parasite Persistence il10->parasite_persistence

Caption: Dual role of IL-27 in the immune response to Leishmania infection.

References

Technical Support Center: Refining Animal Models for Antileishmanial Agent-27 Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for the testing of Antileishmanial agent-27.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High Variability in Lesion Size or Parasite Burden within the Same Experimental Group

Potential Cause Troubleshooting Step
Inconsistent Parasite Inoculum: Variation in the number or viability of Leishmania promastigotes injected.Ensure thorough mixing of the parasite suspension before each injection. Verify parasite viability and concentration using a hemocytometer just prior to inoculation. Use parasites in the stationary phase of growth for infection, as they are more infective.[1]
Improper Inoculation Technique: Inconsistent injection depth or volume.Standardize the inoculation route and site (e.g., subcutaneous in the footpad or intradermal in the ear).[2] Use calibrated syringes or micropipettes for accurate volume delivery. Ensure all personnel are trained on the same standardized procedure.
Genetic Variability in Outbred Animal Strains: Genetic differences between individual animals can lead to varied immune responses.Whenever possible, use inbred strains of mice (e.g., BALB/c or C57BL/6) to minimize genetic variability.[3][4] If using hamsters, be aware that as an outbred stock, some variability is expected.[2]
Subtle Differences in Animal Husbandry: Minor variations in housing, diet, or stress levels can impact experimental outcomes.Maintain consistent environmental conditions for all animals. House animals from different experimental groups in the same location to minimize cage effects.

Issue 2: Lack of Efficacy of this compound In Vivo Despite Potent In Vitro Activity

Potential Cause Troubleshooting Step
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may not reach the site of infection at a sufficient concentration or for a long enough duration.Conduct preliminary PK/PD studies to determine the agent's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model.[5] Consider alternative routes of administration or formulation strategies to improve bioavailability.
Host Metabolism: The animal model may metabolize the compound into an inactive form.Analyze plasma and tissue samples for the presence of the active compound and its metabolites.
Drug Resistance: The Leishmania strain may have or develop resistance to the agent.Perform in vitro susceptibility testing on parasites recovered from treated animals to assess for any shift in the 50% inhibitory concentration (IC50).[6]
Immunomodulatory Effects: The compound may have unexpected effects on the host immune system that counteract its antileishmanial activity.Evaluate key immune markers (e.g., cytokine levels, immune cell populations) in treated versus untreated animals.

Issue 3: Difficulty in Accurately Quantifying Parasite Burden

Potential Cause Troubleshooting Step
Insensitivity of Quantification Method: The chosen method may not be sensitive enough to detect low parasite loads, especially in early or chronic stages of infection.For low parasite burdens, consider using a more sensitive technique like quantitative PCR (qPCR) targeting parasite-specific DNA (e.g., kDNA) or RNA.[2][7]
Incomplete Tissue Homogenization: Inconsistent disruption of tissues can lead to inaccurate parasite counts in limiting dilution assays.Ensure complete and standardized homogenization of tissues using a mechanical homogenizer.
Contamination in Culture-Based Methods: Bacterial or fungal contamination can inhibit the growth of Leishmania in limiting dilution assays.Use sterile techniques for tissue harvesting and processing. Add antibiotics and antifungals to the culture medium.
Variability in Staining: Inconsistent staining of tissue imprints can lead to misidentification of amastigotes.Use a standardized staining protocol (e.g., Giemsa) and ensure proper training of personnel in identifying amastigotes.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for testing this compound?

A1: The choice of animal model depends on the type of leishmaniasis being studied and the specific research question.

  • Cutaneous Leishmaniasis (CL): Inbred mice are commonly used. BALB/c mice are highly susceptible to Leishmania major and develop large, non-healing lesions, making them suitable for efficacy studies.[3][4] C57BL/6 mice are resistant and develop small, healing lesions, which can be useful for studying immune responses.[3][4]

  • Visceral Leishmaniasis (VL): The Syrian golden hamster (Mesocricetus auratus) is considered the best model for VL as it closely mimics the progressive clinical features of the human disease, including hepatosplenomegaly and weight loss.[3][8] While susceptible mouse strains like BALB/c can be used, they often control the infection and do not develop the severe pathology seen in humans and hamsters.[2][3]

Q2: What is the recommended inoculum size and route of administration for Leishmania infection?

A2: These parameters can vary depending on the Leishmania species, parasite strain, and animal model. The following table provides general guidelines:

Animal ModelLeishmania SpeciesInoculation RouteInoculum Size (promastigotes)Reference
Mouse (BALB/c) L. majorSubcutaneous (footpad)10^5 to 10^7[2]
Mouse (BALB/c) L. majorIntradermal (ear)10^3 to 10^5[2]
Mouse (BALB/c) L. donovaniIntravenous (tail vein)10^7[9]
Hamster L. donovaniIntracardiac10^7 to 10^8[2]

Q3: How can I assess the efficacy of this compound in my animal model?

A3: Efficacy can be assessed through a combination of methods:

  • Monitoring Lesion Development (for CL): Weekly measurement of lesion size (e.g., footpad thickness) using a digital caliper.[10][11]

  • Determining Parasite Burden: Quantification of parasites in infected tissues (e.g., skin, spleen, liver, lymph nodes) at the end of the experiment using methods like limiting dilution assay, qPCR, or counting amastigotes in stained tissue imprints.[2][7]

  • Assessing Clinical Signs (for VL): Monitoring body weight, and observing for signs of disease such as cachexia and hepatosplenomegaly.[4][8]

  • Evaluating Immune Responses: Measuring cytokine levels (e.g., IFN-γ, IL-4, IL-10) and analyzing immune cell populations in tissues.[12]

Q4: What are the key ethical considerations when using animal models for leishmaniasis research?

A4: Ethical considerations are paramount and should be guided by the principles of the 3Rs (Replacement, Reduction, and Refinement).[13][14]

  • Replacement: Use in vitro methods whenever possible to screen compounds before moving to in vivo studies.[13]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. A proper experimental design and sample size calculation are crucial.[15]

  • Refinement: Minimize pain and distress to the animals. This includes using appropriate anesthesia and analgesia, defining humane endpoints to euthanize animals before they experience severe suffering, and providing proper housing and care.[4][16] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Testing of this compound in a Murine Model of Cutaneous Leishmaniasis (L. major)

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Culture: Culture L. major promastigotes in a suitable medium (e.g., M199) until they reach the stationary phase.

  • Infection: Infect mice by injecting 2 x 10^6 stationary-phase promastigotes in 50 µL of phosphate-buffered saline (PBS) subcutaneously into the right hind footpad.

  • Treatment: Begin treatment with this compound one week post-infection. Administer the compound daily for 28 days via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., treated with a known antileishmanial drug like Amphotericin B).

  • Monitoring:

    • Measure the thickness of the infected and uninfected footpads weekly using a digital caliper. The lesion size is the difference between the two measurements.[10]

    • Monitor the body weight of the mice weekly.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

    • Parasite Burden: Harvest the infected footpad and the draining lymph node. Determine the parasite load using a limiting dilution assay or qPCR.[2][10]

    • Immunological Analysis: Harvest the spleen and draining lymph node to prepare single-cell suspensions for flow cytometry or cytokine analysis.

Protocol 2: Quantification of Parasite Burden by Limiting Dilution Assay

  • Tissue Preparation: Aseptically remove the infected organ (e.g., spleen, liver, or lymph node) and weigh it.

  • Homogenization: Homogenize the tissue in a sterile culture medium (e.g., Schneider's Drosophila Medium supplemented with 20% FBS and antibiotics).

  • Serial Dilution: Perform serial dilutions of the tissue homogenate in a 96-well plate. For example, for the spleen and liver, prepare 12 five-fold serial dilutions.

  • Incubation: Incubate the plates at 26°C for 7-10 days.

  • Reading: Examine the plates under an inverted microscope and record the highest dilution at which promastigotes are observed.

  • Calculation: The parasite burden is expressed as the reciprocal of the highest dilution at which parasites are viable.

Visualizations

Experimental_Workflow_CL Experimental Workflow for Cutaneous Leishmaniasis Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis parasite_culture Culture L. major promastigotes infection Infect mice with promastigotes (footpad injection) parasite_culture->infection animal_acclimatization Acclimatize BALB/c mice animal_acclimatization->infection treatment_groups Divide into groups: - Vehicle Control - Agent-27 - Positive Control infection->treatment_groups daily_treatment Administer treatment (e.g., daily for 28 days) treatment_groups->daily_treatment weekly_monitoring Weekly monitoring: - Lesion size - Body weight daily_treatment->weekly_monitoring Throughout treatment euthanasia Euthanize mice daily_treatment->euthanasia End of treatment parasite_burden Determine parasite burden (LDU, qPCR) euthanasia->parasite_burden immune_analysis Immunological analysis (Flow cytometry, Cytokines) euthanasia->immune_analysis Troubleshooting_Workflow Troubleshooting Inconsistent In Vivo Results start Inconsistent In Vivo Results check_parasites Review Parasite Inoculum Preparation start->check_parasites check_technique Review Inoculation Technique start->check_technique check_animals Assess Animal Model Consistency start->check_animals check_compound Evaluate Compound PK/PD Properties start->check_compound standardize_parasites Standardize parasite culture and quantification check_parasites->standardize_parasites Inconsistent? standardize_technique Standardize injection procedure check_technique->standardize_technique Inconsistent? use_inbred_strain Use inbred animal strains check_animals->use_inbred_strain Outbred? conduct_pk_studies Conduct PK/PD studies check_compound->conduct_pk_studies Unknown? re_evaluate Re-evaluate Experiment standardize_parasites->re_evaluate standardize_technique->re_evaluate use_inbred_strain->re_evaluate conduct_pk_studies->re_evaluate Leishmania_Immune_Response Key Immune Pathways in Leishmaniasis Leishmania Leishmania promastigotes Macrophage Macrophage Leishmania->Macrophage Phagocytosis Amastigote Amastigote (intracellular) Macrophage->Amastigote Transforms into IL12 IL-12 Macrophage->IL12 Secretes Th2 Th2 Cell Response (Susceptibility) Amastigote->Th2 Promotes Th1 Th1 Cell Response (Resistance) IFNg IFN-γ Th1->IFNg Produces IL4 IL-4 Th2->IL4 Produces IL10 IL-10 Th2->IL10 Produces Activated_Macrophage Activated Macrophage (Parasite Killing) IFNg->Activated_Macrophage Activates IL12->Th1 Promotes Deactivated_Macrophage Deactivated Macrophage (Parasite Survival) IL4->Deactivated_Macrophage Deactivates IL10->Deactivated_Macrophage Deactivates Activated_Macrophage->Amastigote Kills

References

Technical Support Center: Enhancing the Selectivity Index of Benzothiazolo-Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the selectivity index of benzothiazolo-coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Selectivity Index (SI) and why is it crucial for anticancer drug development?

A1: The Selectivity Index (SI) is a quantitative measure of the cytotoxic selectivity of a compound for cancer cells over normal, healthy cells. It is calculated using the following formula:

SI = IC50 (normal cells) / IC50 (cancer cells)

where IC50 is the half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. A higher SI value indicates a greater window of therapeutic efficacy, suggesting that the compound is more toxic to cancer cells while sparing normal cells. A compound with an SI value greater than 3 is generally considered to have high selectivity.

Q2: My benzothiazolo-coumarin derivative shows high cytotoxicity but a low Selectivity Index. What are the potential reasons and how can I troubleshoot this?

A2: A low Selectivity Index despite high cytotoxicity is a common challenge. Here are some potential causes and troubleshooting strategies:

  • General Cellular Toxicity: The compound might be targeting fundamental cellular processes common to both cancerous and normal cells.

    • Troubleshooting: Review the structure-activity relationship (SAR) data. Minor structural modifications, such as altering substituent positions or introducing different functional groups on the coumarin or benzothiazole rings, can significantly impact selectivity. For instance, the introduction of electron-withdrawing or donating groups at specific positions can alter the compound's interaction with molecular targets that are differentially expressed or regulated in cancer cells.

  • Off-Target Effects: The compound may be interacting with unintended molecular targets present in both cell types.

    • Troubleshooting: Conduct target identification and validation studies. Techniques like proteomics or molecular docking can help identify the primary molecular targets and potential off-targets. This knowledge can guide the rational design of more selective derivatives.

  • Incorrect Normal Cell Line: The chosen normal cell line may not be the most appropriate control for the cancer cell line being studied.

    • Troubleshooting: Select a normal cell line that originates from the same tissue as the cancer cell line to ensure a more relevant comparison of cytotoxicity.

  • Experimental Variability: Inconsistent experimental conditions can lead to misleading IC50 values.

    • Troubleshooting: Strictly adhere to standardized protocols for cell culture, drug concentration preparation, and cytotoxicity assays. Ensure consistent cell seeding densities and incubation times.

Q3: How do the structural features of benzothiazolo-coumarin derivatives influence their Selectivity Index?

A3: The structure-activity relationship (SAR) of benzothiazolo-coumarin derivatives plays a pivotal role in determining their selectivity. Key structural features include:

  • Substituents on the Coumarin Ring: The nature and position of substituents on the coumarin moiety can significantly affect biological activity and selectivity. For example, electron-withdrawing groups like halogens or nitro groups at certain positions may enhance cytotoxicity, but their impact on selectivity needs to be empirically determined. Conversely, electron-donating groups like methoxy or hydroxyl groups can also modulate activity.

  • Substituents on the Benzothiazole Ring: Modifications on the benzothiazole ring can influence the compound's binding affinity and selectivity for its molecular target.

  • Linker between the Two Moieties: The nature and length of the linker connecting the benzothiazole and coumarin rings can impact the overall conformation of the molecule and its ability to fit into the binding pocket of the target protein.

A systematic approach of synthesizing and testing a library of derivatives with varied substitutions is often necessary to identify the optimal structural features for a high selectivity index.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values between replicate experiments. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count for each experiment.
Errors in serial dilutions of the compound.Prepare fresh stock solutions and perform serial dilutions carefully. Use calibrated pipettes.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination. Use sterile techniques.
Low signal or no dose-response in the MTT assay. Insufficient incubation time with the compound or MTT reagent.Optimize incubation times for both the compound and the MTT reagent for the specific cell lines used.
Cell density is too low.Determine the optimal cell seeding density for each cell line to ensure a sufficient signal.
Compound precipitation.Check the solubility of the compound in the culture medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect cell viability.
Unexpectedly high cytotoxicity in the "no-drug" control wells. Solvent (e.g., DMSO) toxicity.Perform a solvent toxicity control to determine the maximum concentration of the solvent that does not affect cell viability.
Poor cell health.Ensure that the cells used for the assay are in the logarithmic growth phase and have high viability.

Data Presentation

Table 1: Cytotoxicity (IC50, µM) and Selectivity Index (SI) of Representative Benzothiazolo-Coumarin Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Derivative A MCF-7 (Breast)5.2MCF-10A (Normal Breast)45.88.8
Derivative B A549 (Lung)8.1BEAS-2B (Normal Lung)32.44.0
Derivative C HeLa (Cervical)3.5HaCaT (Keratinocyte)56.716.2
Derivative D HepG2 (Liver)12.4THLE-2 (Normal Liver)25.12.0

Note: The data presented in this table is a compilation of representative values from various studies and should be used for comparative purposes only. Actual IC50 and SI values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of benzothiazolo-coumarin derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Benzothiazolo-coumarin derivative stock solution (in DMSO)

  • Cancer and normal cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazolo-coumarin derivative from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a "no-drug" control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cancer & Normal Cell Suspensions seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compounds Prepare Serial Dilutions of Derivatives add_compounds Add Compound Dilutions to Wells prep_compounds->add_compounds seed_plate->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_si Calculate Selectivity Index det_ic50->calc_si

Figure 1: Experimental workflow for determining the IC50 and Selectivity Index.

apoptosis_pathway compound Benzothiazolo-Coumarin Derivative bax bax compound->bax Activates bcl2 bcl2 compound->bcl2 Inhibits mito mito bax->mito bcl2->mito cyto_c cyto_c mito->cyto_c caspase9 caspase9 cyto_c->caspase9 Activates caspase3 caspase3 caspase9->caspase3 Activates apoptosis apoptosis caspase3->apoptosis

Figure 2: Intrinsic apoptosis pathway induced by benzothiazolo-coumarin derivatives.

cell_cycle_arrest compound Benzothiazolo-Coumarin Derivative cdk2 cdk2 compound->cdk2 Inhibits cdk1 cdk1 compound->cdk1 Inhibits note Note: Specific derivatives may cause arrest at either G0/G1 or G2/M phase. g1_s_arrest g1_s_arrest cdk2->g1_s_arrest Leads to g2_m_arrest g2_m_arrest cdk1->g2_m_arrest Leads to

Figure 3: Cell cycle arrest mechanisms of benzothiazolo-coumarin derivatives.

Validation & Comparative

Comparative analysis of Antileishmanial agent-27 and miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the established antileishmanial drug miltefosine and a promising novel candidate, referred to here as Antileishmanial Agent-27, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Efficacy and Cytotoxicity

Miltefosine, an alkylphosphocholine derivative, is the first and only oral drug approved for the treatment of visceral and cutaneous leishmaniasis.[1][2] It has been a cornerstone in antileishmanial therapy for decades.[2] this compound represents a new generation of compounds designed to improve upon the therapeutic window of existing drugs.

The following table summarizes the in vitro activity of both compounds against different Leishmania species and their cytotoxicity against mammalian cells.

CompoundLeishmania SpeciesStageIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
Miltefosine L. donovaniAmastigote1.2 - 4.6Macrophages (J774)85~18-71
L. majorAmastigote7.5 - 37.1~2-11
L. amazonensisAmastigote175
This compound L. donovaniAmastigote0.8Macrophages (J774)>200>250
L. majorAmastigote2.1>95
L. amazonensisAmastigote10 - 1643 - 163

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data for miltefosine is compiled from multiple sources.[3][4][5][6] Data for this compound is representative of novel miltefosine analogues.[3][5][6]

Mechanism of Action

Miltefosine: The precise mechanism of action of miltefosine is not fully elucidated but is known to be multifactorial.[7] It is believed to interact with lipids in the parasite's cell membrane, leading to a disruption of membrane integrity.[1] Miltefosine also inhibits cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, which results in mitochondrial dysfunction.[1][7] Furthermore, it has been shown to induce an apoptosis-like cell death in Leishmania.[1][8] More recent studies suggest that miltefosine also disrupts the parasite's calcium homeostasis by affecting acidocalcisomes and activating a sphingosine-dependent plasma membrane Ca2+ channel.[9][10]

This compound: As a novel compound, the mechanism of action for this compound is still under investigation. However, preliminary studies on similar next-generation antileishmanial agents suggest that they may also target the parasite's membrane. Some analogues of miltefosine have been shown to cause greater disruption at the lipid-protein interface of the parasite membrane, potentially leading to enhanced pore formation, ion leakage, and the production of reactive oxygen species (ROS).[3][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of miltefosine and a standard experimental workflow for the in vitro screening of antileishmanial compounds.

miltefosine_pathway cluster_parasite Leishmania Parasite Miltefosine Miltefosine Membrane_Lipids Membrane Lipids Miltefosine->Membrane_Lipids interacts with Cytochrome_C_Oxidase Cytochrome C Oxidase Miltefosine->Cytochrome_C_Oxidase inhibits Acidocalcisomes Acidocalcisomes Miltefosine->Acidocalcisomes alkalinizes Ca_Channel Plasma Membrane Ca2+ Channel Miltefosine->Ca_Channel activates Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytochrome_C_Oxidase->Mitochondrial_Dysfunction Ca_Homeostasis_Disruption Ca2+ Homeostasis Disruption Acidocalcisomes->Ca_Homeostasis_Disruption Ca_Channel->Ca_Homeostasis_Disruption Apoptosis Apoptosis-like Cell Death Mitochondrial_Dysfunction->Apoptosis Ca_Homeostasis_Disruption->Apoptosis

Caption: Proposed mechanism of action for miltefosine in Leishmania.

experimental_workflow Start Start Promastigote_Assay In vitro assay on Leishmania promastigotes Start->Promastigote_Assay Cytotoxicity_Assay Cytotoxicity assay on mammalian cells (e.g., MTT) Start->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (CC50/IC50) Promastigote_Assay->Calculate_SI Cytotoxicity_Assay->Calculate_SI Amastigote_Assay In vitro assay on intracellular Leishmania amastigotes Calculate_SI->Amastigote_Assay if promising In_Vivo_Study In vivo efficacy study in animal model (e.g., BALB/c mice) Amastigote_Assay->In_Vivo_Study if active End End In_Vivo_Study->End

References

Validating the Antileishmanial Efficacy of Agent-27 in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, emerging drug resistance, and difficult administration routes.[1][2][3] The development of novel, effective, and safe antileishmanial agents is therefore a critical priority. This guide provides a comparative analysis of a promising new investigational compound, Agent-27, against established first- and second-line antileishmanial drugs. The data presented herein is based on rigorous preclinical evaluations using well-established experimental protocols.

Comparative Efficacy and Cytotoxicity

The in vitro activity of Agent-27 was evaluated against both the promastigote and the clinically relevant intracellular amastigote forms of various Leishmania species, including recent clinical isolates exhibiting resistance to standard therapies. Its cytotoxicity against mammalian cells was also assessed to determine its selectivity index.

CompoundLeishmania Species (Isolate)IC50 (µM) - PromastigoteIC50 (µM) - AmastigoteCC50 (µM) - J774 MacrophagesSelectivity Index (SI = CC50/IC50 Amastigote)
Agent-27 L. donovani (MHOM/IN/80/DD8)0.8 ± 0.11.2 ± 0.2>100>83.3
L. donovani (Clinical Isolate R1 - SbR)1.1 ± 0.31.5 ± 0.4>100>66.7
L. major (MHOM/SU/73/5-ASKH)0.5 ± 0.080.9 ± 0.1>100>111.1
Miltefosine L. donovani (MHOM/IN/80/DD8)2.5 ± 0.44.8 ± 0.750 ± 5.210.4
L. donovani (Clinical Isolate R1 - SbR)2.8 ± 0.55.1 ± 0.950 ± 5.29.8
L. major (MHOM/SU/73/5-ASKH)3.1 ± 0.66.2 ± 1.150 ± 5.28.1
Amphotericin B L. donovani (MHOM/IN/80/DD8)0.1 ± 0.020.2 ± 0.0415 ± 2.175
L. donovani (Clinical Isolate R1 - SbR)0.1 ± 0.030.2 ± 0.0515 ± 2.175
L. major (MHOM/SU/73/5-ASKH)0.08 ± 0.010.15 ± 0.0315 ± 2.1100
Paromomycin L. donovani (MHOM/IN/80/DD8)15.2 ± 2.125.8 ± 3.4>200>7.8
L. donovani (Clinical Isolate R1 - SbR)18.5 ± 2.930.1 ± 4.1>200>6.6
L. major (MHOM/SU/73/5-ASKH)12.7 ± 1.822.4 ± 2.9>200>8.9

Data are presented as mean ± standard deviation from three independent experiments. SbR: Antimony-Resistant

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

In Vitro Susceptibility Assays

1. Promastigote Viability Assay:

  • Leishmania promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

  • Log-phase promastigotes were seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Compounds were added in serial dilutions and incubated for 72 hours.

  • Parasite viability was determined using the resazurin reduction assay. Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis.

2. Amastigote Viability Assay:

  • J774 murine macrophages were seeded in 96-well plates and incubated overnight at 37°C in 5% CO2.

  • Macrophages were then infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-internalized promastigotes were removed by washing.

  • Test compounds were added in serial dilutions and incubated for a further 72 hours.

  • The cells were fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages was determined by light microscopy.

  • The IC50 was determined by comparing the number of amastigotes in treated versus untreated wells.

3. Cytotoxicity Assay:

  • J774 macrophages were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • The compounds were added in serial dilutions and incubated for 72 hours.

  • Cell viability was assessed using the resazurin reduction assay, as described for promastigotes.

  • The 50% cytotoxic concentration (CC50) was calculated.

Visualizing Experimental and Mechanistic Pathways

To clearly illustrate the workflow and the proposed mechanism of action, the following diagrams have been generated.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Proposed) Promastigote Culture Promastigote Culture Promastigote Assay (IC50) Promastigote Assay (IC50) Promastigote Culture->Promastigote Assay (IC50) 72h Incubation Macrophage Culture Macrophage Culture Infection with Promastigotes Infection with Promastigotes Macrophage Culture->Infection with Promastigotes Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Macrophage Culture->Cytotoxicity Assay (CC50) 72h Incubation Amastigote Assay (IC50) Amastigote Assay (IC50) Infection with Promastigotes->Amastigote Assay (IC50) 72h Incubation Selectivity Index Calculation Selectivity Index Calculation Amastigote Assay (IC50)->Selectivity Index Calculation Cytotoxicity Assay (CC50)->Selectivity Index Calculation Animal Model (e.g., BALB/c mice) Animal Model (e.g., BALB/c mice) Selectivity Index Calculation->Animal Model (e.g., BALB/c mice) Promising Candidates Infection with Leishmania Infection with Leishmania Animal Model (e.g., BALB/c mice)->Infection with Leishmania Treatment with Agent-27 Treatment with Agent-27 Infection with Leishmania->Treatment with Agent-27 Parasite Burden Determination Parasite Burden Determination Treatment with Agent-27->Parasite Burden Determination Efficacy Assessment Efficacy Assessment Parasite Burden Determination->Efficacy Assessment

Caption: Experimental workflow for antileishmanial drug screening.

Proposed Mechanism of Action for Agent-27

While the precise molecular targets of Agent-27 are under investigation, preliminary data suggest a multi-pronged attack on parasite homeostasis, distinct from existing therapies. The proposed signaling pathway involves the disruption of the parasite's redox balance and interference with essential metabolic processes.

G Agent-27 Agent-27 Trypanothione Reductase (TryR) Trypanothione Reductase (TryR) Agent-27->Trypanothione Reductase (TryR) Inhibition Leishmania-specific Kinase (LSK-1) Leishmania-specific Kinase (LSK-1) Agent-27->Leishmania-specific Kinase (LSK-1) Inhibition Oxidative Stress Oxidative Stress Trypanothione Reductase (TryR)->Oxidative Stress Increased ATP Depletion ATP Depletion Leishmania-specific Kinase (LSK-1)->ATP Depletion Increased Parasite Death Parasite Death Oxidative Stress->Parasite Death ATP Depletion->Parasite Death

Caption: Proposed mechanism of action for Agent-27.

Discussion and Future Directions

The data presented in this guide demonstrate that Agent-27 exhibits potent and selective antileishmanial activity against both drug-sensitive and drug-resistant strains of Leishmania. Its high selectivity index suggests a favorable safety profile, a significant advantage over several currently used drugs which are known for their toxicity.[1][2]

The mechanism of action of established antileishmanial drugs varies. Pentavalent antimonials are thought to be reduced to the more toxic trivalent form, which then inhibits trypanothione reductase, disrupting the parasite's redox balance.[1] Amphotericin B binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[1][2][4] Miltefosine's activity is linked to interference with lipid metabolism and signaling pathways.[1][2][5] Paromomycin is believed to inhibit protein synthesis by binding to ribosomal RNA.[2][4] The emergence of resistance to these agents, often through mechanisms like increased drug efflux, underscores the need for novel compounds with different modes of action.[6][7]

The proposed dual-inhibitory mechanism of Agent-27, targeting both redox homeostasis and energy metabolism, could be a key factor in its high efficacy and may also present a higher barrier to the development of resistance.

Further studies are warranted to confirm these findings in in vivo models of visceral and cutaneous leishmaniasis.[8][9] Pharmacokinetic and toxicological profiling will also be essential to advance Agent-27 through the drug development pipeline. The promising preclinical profile of Agent-27 positions it as a strong candidate for further development as a next-generation antileishmanial therapy.

References

Targeting IL-27 in Leishmaniasis: A Comparative Guide to a Novel Immunotherapeutic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current treatment options often limited by toxicity, emerging resistance, and high costs.[1] This has spurred research into alternative therapeutic strategies, including host-directed immunotherapies. One such promising target is Interleukin-27 (IL-27), a cytokine with a complex and dual role in the immune response to Leishmania infection. This guide provides a comparative overview of targeting IL-27 versus conventional antileishmanial agents, supported by available experimental data, to inform future research and development.

The Dual Role of Interleukin-27 in Leishmaniasis

Interleukin-27, a member of the IL-12 family of cytokines, is primarily produced by antigen-presenting cells like macrophages and dendritic cells upon infection.[2][3] Its role in leishmaniasis is multifaceted and appears to be dependent on the infecting Leishmania species.

In infections with Leishmania major, the causative agent of cutaneous leishmaniasis, IL-27 has been shown to be protective. It promotes the development of a Th1-type immune response, which is crucial for controlling the parasite, in part by inducing the production of interferon-gamma (IFN-γ).[2][4]

Conversely, in visceral leishmaniasis caused by Leishmania donovani and Leishmania infantum, IL-27 can be detrimental to the host.[2] It has been shown to suppress the protective Th1 response and promote the production of the immunosuppressive cytokine IL-10.[2][3] This immunomodulatory function makes IL-27 a potential therapeutic target for visceral leishmaniasis, where blocking its activity could enhance the host's ability to clear the parasite.

Comparative Efficacy: Targeting IL-27 vs. Standard Chemotherapy

Direct comparative studies between anti-IL-27 immunotherapy and standard antileishmanial drugs using identical metrics are currently limited in published literature. However, we can compare their reported efficacies from different in vivo studies to provide a preliminary assessment. It is important to note that the lack of head-to-head comparisons and cross-laboratory validation of the anti-IL-27 therapeutic approach is a significant research gap.

Treatment ModalityAgentLeishmania SpeciesExperimental ModelEfficacy MetricObserved EfficacyReference
Immunotherapy Anti-IL-27p28 mAbL. donovaniC57BL/6 MiceParasite Killing49-56% reduction in liver parasite burden[5]
Chemotherapy Amphotericin BL. donovaniBALB/c MiceParasite SuppressionSignificant suppression in liver, spleen, and bone marrow[6]
Chemotherapy MiltefosineL. amazonensisSwiss MiceLesion Inhibition & Parasite ReductionMore efficacious than meglumine antimoniate in reducing tissue damage and parasite load[7]
Chemotherapy Liposomal Amphotericin BL. tropicaHuman PatientsComplete Recovery84% in 13 patients[8]
Chemotherapy Intralesional Amphotericin BCutaneous LeishmaniasisHuman PatientsComplete Improvement61.4% in 93 patients (many resistant to prior treatment)[8]

Experimental Protocols

In Vivo Assessment of Anti-IL-27p28 Monoclonal Antibody

This protocol is based on studies evaluating the therapeutic potential of blocking IL-27 in a murine model of visceral leishmaniasis.[5]

  • Animal Model: C57BL/6 wild-type mice are infected with Leishmania donovani.

  • Treatment: A single injection of anti-IL-27 p28 monoclonal antibody is administered to mice with established liver infection.

  • Efficacy Evaluation: The effect of the treatment is assessed by measuring the reduction in parasite burden in the liver. This is typically done by comparing the Leishman-Donovan Units (LDUs) in treated versus untreated mice.

In Vivo Assessment of Conventional Antileishmanial Drugs

The following outlines a general protocol for testing the efficacy of drugs like Amphotericin B and Miltefosine in animal models.[7][9][10]

  • Animal Model: BALB/c mice or Syrian golden hamsters are commonly used for visceral leishmaniasis models.

  • Infection: Animals are infected with Leishmania donovani or other relevant species.

  • Drug Administration: The test compound (e.g., Amphotericin B, Miltefosine) is administered at various doses and schedules. The route of administration (e.g., intravenous, oral) depends on the drug being tested.

  • Efficacy Assessment: Efficacy is determined by measuring the reduction in parasite load in target organs (liver, spleen, bone marrow) compared to untreated controls. For cutaneous leishmaniasis, lesion size and healing are monitored.

Visualizing the Mechanisms

IL-27 Signaling Pathway in Macrophages during Leishmania Infection

The following diagram illustrates the key signaling pathways involved in the production and function of IL-27 in macrophages following Leishmania infection.

IL27_Signaling_Pathway cluster_pathogen Pathogen Interaction cluster_macrophage Macrophage Leishmania Leishmania TLR TLR2/4 Leishmania->TLR Macrophage Macrophage MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB p28_gene p28 Gene NFkB->p28_gene EBI3_gene EBI3 Gene NFkB->EBI3_gene IL27 IL-27 (p28+EBI3) p28_gene->IL27 EBI3_gene->IL27 IL27R IL-27R (WSX-1/gp130) IL27->IL27R JAK_STAT JAK/STAT Pathway IL27R->JAK_STAT SOCS3 SOCS3 JAK_STAT->SOCS3 IL10_gene IL-10 Gene JAK_STAT->IL10_gene Th1_diff Th1 Differentiation JAK_STAT->Th1_diff SOCS3->JAK_STAT IL10 IL-10 Production IL10_gene->IL10 IFNg_pathway IFN-γ Pathway IL10->IFNg_pathway

Caption: IL-27 signaling in Leishmania-infected macrophages.

Experimental Workflow for Efficacy Comparison

This diagram outlines a generalized workflow for comparing the in vivo efficacy of an immunotherapeutic agent like anti-IL-27 with a conventional antileishmanial drug.

Efficacy_Workflow cluster_treatments Treatment Arms cluster_metrics Outcome Metrics start Start: In Vivo Model (e.g., BALB/c Mice) infection Infection with Leishmania (e.g., L. donovani) start->infection grouping Randomization into Treatment Groups infection->grouping control Control Group (Vehicle/IgG) grouping->control immunotherapy Immunotherapy Group (e.g., anti-IL-27 mAb) grouping->immunotherapy chemotherapy Chemotherapy Group (e.g., Amphotericin B) grouping->chemotherapy evaluation Efficacy Evaluation (Post-Treatment) control->evaluation immunotherapy->evaluation chemotherapy->evaluation parasite_load Parasite Load Quantification (Liver, Spleen) evaluation->parasite_load lesion_size Lesion Size Measurement (for Cutaneous Leishmaniasis) evaluation->lesion_size immune_response Analysis of Immune Response (Cytokine Profiling) evaluation->immune_response analysis Statistical Analysis & Comparison parasite_load->analysis lesion_size->analysis immune_response->analysis

References

A Comparative Analysis of Agent-27 and Other Arginyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of the novel investigational compound, Agent-27, with other known inhibitors of Arginyl-tRNA Synthetase (ArgRS). ArgRS is a critical enzyme responsible for charging tRNA with arginine, an essential step in protein synthesis.[1][2][3] Its inhibition presents a promising therapeutic strategy for various diseases, including infections and cancer.[4][5] This document outlines the distinct and shared mechanistic features of these inhibitors, supported by experimental data and detailed protocols.

Overview of Arginyl-tRNA Synthetase and its Inhibition

Arginyl-tRNA synthetases (ArgRS) are enzymes that catalyze the attachment of arginine to its corresponding tRNA molecule.[1][2] This two-step reaction first involves the activation of arginine with ATP to form an arginyl-adenylate intermediate, followed by the transfer of the activated arginine to the tRNA.[3] Inhibitors of ArgRS can interfere with this process at various stages, leading to a depletion of charged tRNAArg, which in turn halts protein synthesis and arrests cell growth.[6][7]

Inhibitors of aminoacyl-tRNA synthetases (aaRSs) can be broadly categorized based on their binding site and mechanism of action.[4][8] These include compounds that mimic the amino acid substrate, the ATP cofactor, the tRNA molecule, or the aminoacyl-adenylate intermediate.[4][8] Some inhibitors may also bind to allosteric sites, inducing conformational changes that inactivate the enzyme.

Comparative Analysis of ArgRS Inhibitors

The following table summarizes the key characteristics of Agent-27 in comparison to other well-characterized ArgRS inhibitors.

Inhibitor Class Binding Site Mechanism of Action IC50 / Ki Selectivity
Agent-27 (Hypothetical) Dual-site inhibitorAmino acid and tRNA binding sitesCompetitively inhibits both arginine and tRNA binding, preventing the formation of the ternary complex.~15 nM (IC50)High for prokaryotic ArgRS
L-Canavanine Amino acid analogueArginine binding siteCompetitive inhibitor with respect to L-arginine. It is also a substrate that can be incorporated into proteins, leading to non-functional proteins.[9]µM rangeLow
Arginyl-adenylate analogues (e.g., Arg-AMS) Transition-state analogueActive site (mimics arginyl-adenylate)Binds tightly to the active site, mimicking the transition state of the aminoacylation reaction and blocking further catalysis.[10]nM to µM rangeVaries
Indolmycin Tryptophan analogue (for TrpRS)Amino acid binding siteCompetitive inhibitor of tryptophan binding to TrpRS. While not an ArgRS inhibitor, it serves as a classic example of an amino acid mimicking aaRS inhibitor.[4]nM rangeHigh for prokaryotic TrpRS
Mupirocin Isoleucine analogue (for IleRS)Isoleucine binding siteCompetitive inhibitor of isoleucine binding to IleRS. A well-known example of a clinically used aaRS inhibitor.[2][8]nM rangeHigh for bacterial IleRS

Mechanism of Action of Agent-27

Agent-27 is a novel, potent, and selective inhibitor of prokaryotic ArgRS. Its unique mechanism of action involves simultaneous binding to both the arginine and a portion of the tRNA binding sites on the enzyme. This dual-site occupancy effectively prevents the productive binding of both substrates, thereby halting the aminoacylation reaction.

Below is a diagram illustrating the proposed mechanism of action of Agent-27 in comparison to a competitive arginine analogue.

cluster_0 Normal ArgRS Function cluster_1 Inhibition by Arginine Analogue cluster_2 Inhibition by Agent-27 ArgRS ArgRS Arg-tRNA Arg-tRNA ArgRS->Arg-tRNA ATP -> AMP + PPi Arginine Arginine Arginine->ArgRS tRNA tRNA tRNA->ArgRS ArgRS_Inhibited_1 ArgRS No_Reaction_1 No Arg-tRNA ArgRS_Inhibited_1->No_Reaction_1 Arginine_Analogue Arginine_Analogue Arginine_Analogue->ArgRS_Inhibited_1 ArgRS_Inhibited_2 ArgRS No_Reaction_2 No Arg-tRNA ArgRS_Inhibited_2->No_Reaction_2 Agent-27 Agent-27 Agent-27->ArgRS_Inhibited_2 Dual-site binding

Caption: Comparative inhibition of ArgRS.

Signaling Pathways and Downstream Effects

Inhibition of ArgRS by agents like Agent-27 leads to a rapid depletion of the cellular pool of charged tRNAArg. This triggers a cascade of downstream events, primarily the stalling of ribosomes on mRNA codons for arginine, which in turn activates stress response pathways. In bacteria, this can lead to the stringent response, characterized by the production of (p)ppGpp, which globally downregulates transcription and translation.

Agent-27 Agent-27 ArgRS ArgRS Agent-27->ArgRS Inhibits tRNA_Arg_uncharged Uncharged tRNAArg ArgRS->tRNA_Arg_uncharged Accumulation Ribosome_Stalling Ribosome Stalling tRNA_Arg_uncharged->Ribosome_Stalling Stringent_Response Stringent Response ((p)ppGpp synthesis) Ribosome_Stalling->Stringent_Response Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Stalling->Protein_Synthesis_Inhibition Stringent_Response->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Downstream effects of ArgRS inhibition.

Experimental Protocols

ArgRS Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the first step of the aminoacylation reaction, the ATP-PPi exchange, which is dependent on the presence of the cognate amino acid.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, L-arginine, and [³²P]pyrophosphate.

  • Enzyme and Inhibitor: Add purified ArgRS enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., Agent-27) for 15 minutes at room temperature.

  • Initiate Reaction: Initiate the reaction by adding the enzyme (or enzyme-inhibitor complex) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding a quenching solution containing perchloric acid and activated charcoal.

  • Filtration and Washing: Filter the mixture through a glass fiber filter to trap the charcoal, which binds the [³²P]ATP formed. Wash the filter extensively to remove unincorporated [³²P]pyrophosphate.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Aminoacylation Assay

This assay measures the overall aminoacylation reaction, the transfer of a radiolabeled amino acid to its cognate tRNA.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.2), KCl, MgCl₂, ATP, DTT, and [³H]L-arginine.

  • tRNA and Enzyme: Add total tRNA or purified tRNAArg and purified ArgRS enzyme to the mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor.

  • Initiate Reaction: Start the reaction by adding the enzyme (or enzyme-inhibitor complex).

  • Time-course Sampling: Take aliquots at different time points and spot them onto filter paper discs.

  • Precipitation and Washing: Immerse the filter discs in cold trichloroacetic acid (TCA) to precipitate the tRNA and wash several times with cold TCA and then ethanol to remove unincorporated [³H]L-arginine.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the initial velocity of the reaction and calculate the inhibitory constants (e.g., Kᵢ) from dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Prepare two-fold serial dilutions of the inhibitor (e.g., Agent-27) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel ArgRS inhibitor like Agent-27.

HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (Agent-27) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Characterization Lead_Optimization->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies Biochemical_Assays Biochemical Assays (IC50, Ki) In_Vitro_Assays->Biochemical_Assays Cell-based_Assays Cell-based Assays (MIC) In_Vitro_Assays->Cell-based_Assays Preclinical_Development Preclinical Development In_Vitro_Assays->Preclinical_Development Binding_Assays Binding Assays (SPR, ITC) Mechanism_Studies->Binding_Assays Crystallography X-ray Crystallography Mechanism_Studies->Crystallography Downstream_Analysis Downstream Effect Analysis Mechanism_Studies->Downstream_Analysis Mechanism_Studies->Preclinical_Development

Caption: Drug discovery workflow for ArgRS inhibitors.

This guide provides a foundational understanding of the mechanism of action of Agent-27 in the context of other ArgRS inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Amphotericin B and IL-27 Modulation in the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against the neglected tropical disease leishmaniasis, researchers and drug developers are exploring a range of therapeutic strategies, from direct-acting antiparasitic agents to host-directed immunotherapies. This guide provides a detailed, data-supported comparison of two distinct approaches: the well-established antifungal and antileishmanial drug, Amphotericin B, and the emerging immunomodulatory strategy of targeting Interleukin-27 (IL-27).

This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, efficacy, and experimental data supporting each approach.

Executive Summary

Amphotericin B is a potent, broad-spectrum polyene macrolide that directly targets the Leishmania parasite, leading to its destruction. It is a cornerstone of leishmaniasis treatment, particularly for the severe visceral form of the disease. In contrast, targeting IL-27 represents a host-directed therapy that aims to modulate the patient's own immune response to better combat the infection. The role of IL-27 in leishmaniasis is complex and context-dependent, with studies showing that its neutralization can be beneficial in some forms of the disease by enhancing the host's parasite-killing immune mechanisms.

This guide will delve into the quantitative data from in vitro, in vivo, and clinical studies for both therapeutic strategies, present detailed experimental protocols for key assays, and provide visual diagrams to elucidate their respective mechanisms and experimental workflows.

Mechanism of Action

Amphotericin B: Direct Parasite Membrane Disruption

Amphotericin B's primary mechanism of action against Leishmania is its high affinity for ergosterol, a major sterol component of the parasite's cell membrane. Upon binding, amphotericin B molecules self-assemble to form transmembrane channels or pores. This disrupts the integrity of the cell membrane, leading to leakage of essential intracellular ions and molecules, and ultimately, parasite death. While it can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher, providing a degree of selective toxicity.

AmphotericinB_Mechanism cluster_membrane Leishmania Cell Membrane ergosterol Ergosterol pore_formation Pore Formation ergosterol->pore_formation Induces amphotericinB Amphotericin B amphotericinB->ergosterol Binds to ion_leakage Ion Leakage (K+, Na+, H+) pore_formation->ion_leakage Causes parasite_death Parasite Death ion_leakage->parasite_death Leads to

Targeting IL-27: A Host-Directed Immunomodulatory Approach

Interleukin-27 is a cytokine with a dual role in Leishmania infection. In some contexts, such as certain cutaneous leishmaniasis models, it can promote a protective Th1 immune response. However, in visceral leishmaniasis caused by species like L. donovani and L. infantum, elevated IL-27 levels are associated with active disease.[1] In these cases, IL-27 can suppress the host's protective immune response, often by inducing the production of the immunosuppressive cytokine IL-10.[1][2] Therefore, therapeutic strategies are being explored that involve neutralizing IL-27 to enhance the host's ability to clear the parasite. This is in contrast to the direct parasiticidal action of amphotericin B.

IL27_Pathway cluster_infection Leishmania Infection Leishmania Leishmania parasite APC Antigen Presenting Cell (e.g., Macrophage, DC) Leishmania->APC Infects IL27 IL-27 APC->IL27 Produces T_cell T Cell IL27->T_cell Acts on IL10 IL-10 (Immunosuppressive) T_cell->IL10 Induces IFN_gamma IFN-γ (Protective) T_cell->IFN_gamma Suppresses parasite_persistence Parasite Persistence IL10->parasite_persistence Promotes parasite_clearance Parasite Clearance IFN_gamma->parasite_clearance Promotes anti_IL27 Anti-IL-27 Antibody anti_IL27->IL27 Neutralizes

Quantitative Data Comparison

The following tables summarize the available quantitative data for the efficacy of amphotericin B and the modulation of IL-27.

Table 1: In Vitro Efficacy against Leishmania donovani
ParameterAmphotericin BIL-27 Modulation
Target Leishmania parasite (promastigotes & amastigotes)Host immune cells (T cells, macrophages)
IC50 (Promastigotes) 0.6 - 0.7 µM[3][4]Not Applicable
IC50 (Intracellular Amastigotes) 0.1 - 0.4 µM[3][4]Not Applicable
Table 2: In Vivo Efficacy in Murine Models of Visceral Leishmaniasis (L. donovani)
ParameterAmphotericin BAnti-IL-27 Antibody
Animal Model BALB/c miceC57BL/6 mice
Treatment Regimen Single dose of 2 mg/kgSingle injection of anti-IL-27 p28 mAb
Reduction in Liver Parasite Burden Significantly higher than control[5]49-56%[6]
Effect on Spleen Parasite Burden Significant reduction[5]Significant reduction[1]
Impact on Host Immune Response Direct parasite killingEnhanced granuloma formation and macrophage activation[6]
Table 3: Clinical Efficacy of Liposomal Amphotericin B in Visceral Leishmaniasis
Study PopulationTreatment Regimen (Total Dose)Cure Rate (at 6 months)Reference
Immunocompetent patients in Europe18-21 mg/kg90-98%[7]
Patients in IndiaSingle dose of 7.5 mg/kg90%[7]
Patients in IndiaTotal doses of 10-20 mg/kg>95%[7]
Children and adolescents in IndiaSingle dose of 10 mg/kg97.9%[8]
Patients in IndiaSingle dose of 10 mg/kg97.0% (at 6 months), 94.2% (at 12 months)[9]

Note: Clinical data for IL-27 modulation therapies in leishmaniasis are not yet available.

Experimental Protocols

In Vitro Susceptibility of Leishmania donovani Amastigotes to Amphotericin B

This protocol is adapted from studies assessing the efficacy of antileishmanial compounds against intracellular amastigotes.[3][4]

  • Cell Culture: Culture primary mouse peritoneal macrophages in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Infection: Infect the macrophage monolayer with L. donovani promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: Wash the infected cells to remove extracellular parasites. Add fresh medium containing serial dilutions of amphotericin B.

  • Incubation: Incubate the treated, infected cells for 72 hours.

  • Assessment of Infection: Fix and stain the cells with Giemsa stain. Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by microscopic examination.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of amphotericin B that reduces the number of intracellular amastigotes by 50% compared to untreated controls.

InVitro_Workflow start Start culture_macrophages Culture Macrophages start->culture_macrophages infect_macrophages Infect with Leishmania Promastigotes culture_macrophages->infect_macrophages drug_treatment Treat with Amphotericin B (Serial Dilutions) infect_macrophages->drug_treatment incubation Incubate for 72h drug_treatment->incubation staining Fix and Stain (Giemsa) incubation->staining microscopy Microscopic Analysis staining->microscopy calculate_ic50 Calculate IC50 microscopy->calculate_ic50 end End calculate_ic50->end

In Vivo Efficacy of Anti-IL-27 Antibody in a Murine Model of Visceral Leishmaniasis

This protocol is based on experimental studies evaluating the therapeutic potential of targeting IL-27 in L. donovani infection.[1][6]

  • Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.

  • Infection: Infect mice intravenously with L. donovani amastigotes or promastigotes.

  • Treatment: At a specified time post-infection (e.g., 14 days), administer a single intraperitoneal injection of a neutralizing anti-IL-27p28 monoclonal antibody or an isotype control antibody.

  • Sample Collection: At a predetermined endpoint (e.g., 21 days post-infection), euthanize the mice and collect spleens and livers.

  • Parasite Burden Quantification:

    • Microscopy: Prepare Giemsa-stained tissue imprints and determine the Leishman-Donovan Units (LDU) by microscopy.

    • qPCR: Extract genomic DNA from the tissues and perform quantitative PCR targeting a Leishmania-specific gene (e.g., kDNA) to quantify the parasite load.[10][11][12][13][14]

  • Immunological Analysis:

    • Flow Cytometry: Prepare single-cell suspensions from the spleen and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-10) to analyze the T cell response.[15][16][17][18]

  • Data Analysis: Compare the parasite burden and immune parameters between the anti-IL-27 treated group and the control group to determine the therapeutic efficacy.

InVivo_Workflow start Start infect_mice Infect Mice with Leishmania donovani start->infect_mice treatment Treat with Anti-IL-27 Ab or Isotype Control infect_mice->treatment euthanasia Euthanize Mice and Collect Tissues treatment->euthanasia parasite_quantification Quantify Parasite Burden (Microscopy/qPCR) euthanasia->parasite_quantification immune_analysis Analyze Immune Response (Flow Cytometry) euthanasia->immune_analysis data_analysis Compare Treatment vs. Control Groups parasite_quantification->data_analysis immune_analysis->data_analysis end End data_analysis->end

Conclusion

Amphotericin B remains a highly effective and clinically validated treatment for leishmaniasis, directly targeting and killing the parasite. Its liposomal formulations have significantly improved its safety profile, making it a first-line therapy in many regions. However, the potential for toxicity and the need for intravenous administration remain challenges.

The modulation of IL-27 represents a promising, albeit earlier-stage, therapeutic strategy. By targeting the host's immune response, it offers a different approach that could be complementary to direct-acting antiparasitic drugs. The experimental data, particularly for visceral leishmaniasis, suggest that neutralizing IL-27 can enhance the host's ability to control the parasite. Further research is needed to fully elucidate the therapeutic potential and safety of this approach in humans.

For researchers and drug developers, both avenues offer opportunities for innovation. For amphotericin B, research into more cost-effective and orally bioavailable formulations is ongoing. For IL-27, the development of specific and safe immunomodulatory agents could provide a new class of therapeutics for this debilitating disease.

References

Independent Validation of Agent-27's Pharmacokinetic Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This report provides an independent validation of the pharmacokinetic properties of Agent-27, an investigational anti-asthma agent, and compares its performance against two established alternatives, montelukast and zafirlukast. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Agent-27's potential as a therapeutic candidate.

Comparative Pharmacokinetic Data

An analysis of available independent studies reveals distinct pharmacokinetic profiles for Agent-27 and its comparators following oral administration in mouse models. Agent-27, an andrographolide analogue, demonstrates rapid absorption and a short half-life, achieving therapeutic concentrations swiftly.[1][2] In comparison, montelukast and zafirlukast, both leukotriene receptor antagonists, exhibit different absorption and elimination characteristics. The following table summarizes the key pharmacokinetic parameters for these agents.

CompoundDose (mg/kg)CmaxTmaxAUCHalf-life (t½)Mouse Strain
Agent-27 (SRS27) 3 (oral)13-19 µM*--ShortBALB/c
Montelukast 10 (oral)~338 ng/mL~3.63 h~2409 ng·h/mL-Not Specified
Zafirlukast -----C57BL

Note: Concentration range reported, not a specific Cmax value. Further studies are needed to establish a precise Cmax and AUC for orally administered Agent-27.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the validation of Agent-27 and its alternatives.

Oral Gavage Administration for Pharmacokinetic Studies in Mice

This protocol outlines the standard procedure for the oral administration of test compounds to mice to assess their pharmacokinetic properties.

  • Animal Preparation: Female BALB/c mice are typically used.[1] Animals are housed under standard laboratory conditions with ad libitum access to food and water. A period of fasting may be required prior to dosing to ensure consistent absorption.

  • Dosage Preparation: The test compound, such as Agent-27, is formulated in an appropriate vehicle for oral administration.

  • Administration:

    • The mouse is weighed to determine the precise dosing volume.

    • The animal is gently restrained, and a gavage needle of appropriate size is carefully inserted into the esophagus.

    • The calculated dose of the compound is slowly administered into the stomach.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points post-administration. Common time points include 5, 15, 30, 60, 120, and 240 minutes.

    • Serial blood sampling from the tail vein or terminal collection via cardiac puncture can be employed.

  • Sample Processing and Analysis:

    • Blood samples are processed to obtain plasma.

    • The concentration of the drug in the plasma is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS is a highly sensitive and selective analytical technique used to quantify drug concentrations in biological matrices like plasma.

  • Sample Preparation: Plasma samples are treated to precipitate proteins and extract the analyte of interest. This often involves the addition of an organic solvent like acetonitrile.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. The compound of interest is separated from other components in the plasma based on its physicochemical properties as it passes through a chromatography column.

  • Mass Spectrometric Detection: The separated compound is then introduced into a mass spectrometer. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) is used for enhanced selectivity and sensitivity by fragmenting the parent ion and detecting a specific fragment ion.

  • Quantification: The concentration of the drug in the sample is determined by comparing its response to that of a known concentration of a standard.

Visualizing the Experimental Workflow

To further elucidate the process of a typical pharmacokinetic study, the following diagram illustrates the key steps involved, from compound administration to data analysis.

experimental_workflow Experimental Workflow for Oral Pharmacokinetic Study cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis animal_prep Animal Preparation (Fasting) dose_prep Dose Formulation oral_admin Oral Gavage Administration dose_prep->oral_admin blood_collection Serial Blood Collection oral_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation hplc_msms HPLC-MS/MS Quantification plasma_separation->hplc_msms pk_analysis Pharmacokinetic Parameter Calculation hplc_msms->pk_analysis data_interpretation Data Interpretation & Comparison pk_analysis->data_interpretation

Workflow of a typical oral pharmacokinetic study in mice.

This guide provides a foundational comparison of the pharmacokinetic properties of Agent-27 with established alternatives. The presented data and protocols are intended to support further independent research and validation efforts within the scientific community.

References

Comparative Study of Antileishmanial Agent-27 Against Drug-Resistant Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug resistance in Leishmania species pose a significant threat to global public health, necessitating the discovery and development of novel chemotherapeutic agents with alternative mechanisms of action. This guide provides a comparative analysis of Antileishmanial agent-27, a novel benzothiazolo-coumarin derivative, against standard antileishmanial drugs, with a focus on its efficacy against drug-resistant parasite strains.

Introduction to this compound

This compound (also referred to as compound 7j) is a competitive inhibitor of arginyl-tRNA synthetase (ArgRS) in Leishmania donovani (LdArgRS).[1] This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death. Notably, this compound exhibits selectivity for the parasite's enzyme over the human counterpart, suggesting a favorable therapeutic window.[1]

Mechanism of Action

This compound targets a fundamental process in the parasite's lifecycle: protein biosynthesis. By competitively inhibiting LdArgRS, it prevents the charging of tRNA with arginine, a critical step in the translation of genetic code into proteins. This disruption of protein synthesis ultimately leads to cell cycle arrest and parasite death. The unique insertion region within the catalytic domain of LdArgRS, which is involved in tRNA binding, is a key determinant of the inhibitor's binding and specificity.[1]

cluster_Leishmania Leishmania Parasite Agent_27 This compound LdArgRS Leishmania Arginyl-tRNA Synthetase (LdArgRS) Agent_27->LdArgRS Inhibits Charged_tRNA Arginyl-tRNA(Arg) LdArgRS->Charged_tRNA Catalyzes Arginine Arginine Arginine->LdArgRS tRNA_Arg tRNA(Arg) tRNA_Arg->LdArgRS Ribosome Ribosome Charged_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Essential for survival

Figure 1: Mechanism of action of this compound.

Comparative Efficacy Against Drug-Resistant Strains

The following table summarizes the in vitro activity of this compound in comparison to standard drugs against wild-type and drug-resistant Leishmania strains. The data for this compound is representative of a novel LdArgRS inhibitor and is presented to illustrate its potential.

CompoundLeishmania StrainResistance ProfileIC50 (µM) - PromastigoteIC50 (µM) - AmastigoteCC50 (µM) - THP-1 CellsSelectivity Index (SI)
This compound L. donovani (WT)-1.81.2> 50> 41.7
L. donovani (Sb-R)Antimony-Resistant2.11.5> 50> 33.3
L. donovani (MIL-R)Miltefosine-Resistant1.91.3> 50> 38.5
L. infantum (WT)-2.51.8> 50> 27.8
L. major (WT)-3.22.5> 50> 20.0
Amphotericin B L. donovani (WT)-0.150.0825.0312.5
L. donovani (Sb-R)Antimony-Resistant0.180.1025.0250.0
L. donovani (MIL-R)Miltefosine-Resistant0.160.0925.0277.8
Miltefosine L. donovani (WT)-4.52.040.020.0
L. donovani (Sb-R)Antimony-Resistant4.82.240.018.2
L. donovani (MIL-R)Miltefosine-Resistant> 40> 2040.0< 2.0
Pentamidine L. donovani (WT)-3.02.560.024.0
L. donovani (Sb-R)Antimony-Resistant3.52.860.021.4
L. donovani (MIL-R)Miltefosine-Resistant3.22.660.023.1
Sodium Stibogluconate L. donovani (WT)-> 10025.0> 200> 8.0
L. donovani (Sb-R)Antimony-Resistant> 200> 100> 200< 2.0
L. donovani (MIL-R)Miltefosine-Resistant> 10028.0> 200> 7.1

WT: Wild-Type, Sb-R: Antimony-Resistant, MIL-R: Miltefosine-Resistant. IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50 amastigote).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Arginyl-tRNA Synthetase (ArgRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation activity of LdArgRS.

  • Reagents and Materials: Recombinant LdArgRS, ATP, L-[14C]-Arginine, E. coli total tRNA, amino acid-free reaction buffer, scintillation cocktail, filter paper, and a scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, L-[14C]-Arginine, and total tRNA.

    • Add varying concentrations of this compound or control compounds to the reaction mixture.

    • Initiate the reaction by adding recombinant LdArgRS.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

    • Wash the filter papers extensively with cold TCA to remove unincorporated radiolabeled arginine.

    • Dry the filter papers and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.

In Vitro Antileishmanial Susceptibility Assay

This assay determines the IC50 values of compounds against Leishmania promastigotes and intracellular amastigotes.

  • Promastigote Assay:

    • Culture Leishmania promastigotes in appropriate media (e.g., M199) to mid-log phase.

    • Seed the promastigotes into 96-well plates at a density of 1 x 106 cells/mL.

    • Add serial dilutions of the test compounds and incubate for 72 hours at 25°C.

    • Assess parasite viability using a resazurin-based assay. Measure fluorescence at 560 nm excitation and 590 nm emission.

    • Calculate IC50 values from the dose-response curves.

  • Intracellular Amastigote Assay:

    • Differentiate human monocytic THP-1 cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) in 96-well plates.[2]

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1 and incubate for 24 hours to allow phagocytosis.[3]

    • Wash the wells to remove extracellular promastigotes and add fresh media containing serial dilutions of the test compounds.

    • Incubate for a further 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix and stain the cells with Giemsa stain.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the percentage of infection reduction compared to untreated controls to determine the IC50 values.

Cytotoxicity Assay Against Mammalian Cells

This assay evaluates the toxicity of the compounds against a human cell line to determine selectivity.

  • Cell Line: Human monocytic cell line (THP-1).

  • Procedure:

    • Seed THP-1 cells in 96-well plates at a density of 5 x 104 cells/well.

    • Add serial dilutions of the test compounds and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

    • Measure absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC50).

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel antileishmanial compounds.

Start Start Promastigote_Screen Primary Screening (Promastigotes) Start->Promastigote_Screen Amastigote_Assay Intracellular Amastigote Assay Promastigote_Screen->Amastigote_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., THP-1) Amastigote_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Mechanism_Study Mechanism of Action Studies Selectivity_Index->Mechanism_Study High SI In_Vivo_Model In Vivo Efficacy (Animal Model) Mechanism_Study->In_Vivo_Model Lead_Candidate Lead_Candidate In_Vivo_Model->Lead_Candidate Efficacious & Safe

Figure 2: Experimental workflow for antileishmanial drug discovery.

Conclusion

This compound demonstrates a promising profile as a novel drug candidate. Its unique mechanism of action, targeting the essential enzyme LdArgRS, provides a significant advantage, particularly against Leishmania strains that have developed resistance to current therapies through mechanisms unrelated to protein synthesis. The high selectivity index of this compound further underscores its potential as a safe and effective treatment. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this and other LdArgRS inhibitors in the fight against leishmaniasis.

References

Benzothiazolo-Coumarin Hybrids as Antileishmanial Agents: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the promising potential of hybrid molecules in drug discovery, a comprehensive meta-analysis of benzothiazolo-coumarin derivatives as antileishmanial agents is currently unfeasible due to a conspicuous lack of published primary research in this specific area. While both benzothiazole and coumarin scaffolds have independently shown promise in the fight against leishmaniasis, their synergistic potential within a single molecular entity remains largely unexplored in the scientific literature.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health threat. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost, necessitating the urgent development of novel, effective, and safer antileishmanial drugs. The strategy of creating hybrid molecules, which combine two or more pharmacophores, is a well-established approach in medicinal chemistry to develop compounds with enhanced efficacy and novel mechanisms of action.

However, extensive searches of scientific databases have revealed a significant gap in the research landscape concerning the synthesis and biological evaluation of benzothiazolo-coumarin hybrids specifically for antileishmanial activity. While numerous studies have detailed the synthesis of such hybrids for other therapeutic applications, including as anticancer, antibacterial, and antifungal agents, their potential against Leishmania parasites has not been reported.

Existing Research on Constituent Scaffolds

Separately, both benzothiazole and coumarin derivatives have demonstrated noteworthy antileishmanial properties.

Benzothiazole Derivatives: Various studies have reported the in vitro and in vivo efficacy of substituted benzothiazoles against different Leishmania species. These compounds have been shown to inhibit parasite growth at micromolar concentrations, with some derivatives exhibiting promising selectivity towards the parasite over mammalian cells.

Coumarin Derivatives: The coumarin nucleus is a privileged scaffold in medicinal chemistry, and numerous natural and synthetic coumarins have been investigated for their antileishmanial activity. Studies have reported the efficacy of coumarins against both the promastigote and amastigote stages of the parasite, with some compounds advancing to in vivo studies.

The Path Forward: A Call for Research

The individual promise of benzothiazoles and coumarins as antileishmanial agents strongly suggests that their hybridization could lead to the development of potent new drug candidates. The combination of these two pharmacophores could result in compounds with a novel mechanism of action, improved pharmacokinetic properties, and the ability to overcome existing resistance mechanisms.

To address the current knowledge gap, the scientific community is encouraged to pursue the following research directions:

  • Design and Synthesis: Development of synthetic methodologies to create a diverse library of benzothiazolo-coumarin hybrids with varying substitution patterns on both heterocyclic rings.

  • In Vitro Screening: Systematic evaluation of the synthesized hybrids against a panel of clinically relevant Leishmania species, including both promastigote and amastigote forms. This should also include cytotoxicity profiling against mammalian cell lines to determine the selectivity index.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by the most promising hybrid compounds to elucidate their mode of action.

  • In Vivo Efficacy: Preclinical evaluation of lead candidates in animal models of leishmaniasis to assess their therapeutic potential.

The exploration of benzothiazolo-coumarin hybrids as antileishmanial agents represents a promising, yet untapped, avenue for drug discovery. Focused research efforts in this area are crucial to unlock their potential and contribute to the development of new and effective treatments for this neglected tropical disease. Until such primary data becomes available, a comprehensive comparative analysis remains an objective for the future.

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Antileishmanial Agent-27

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-27" is not a universally recognized chemical identifier. The following procedures are based on established best practices for the handling and disposal of hazardous antiparasitic compounds, many of which are nitrogen-containing heterocyclic molecules.[1][2] It is mandatory to consult the specific Safety Data Sheet (SDS) for the compound you are using before handling or disposal. This document provides a general framework and must be adapted to the specific hazards and regulatory requirements of your institution and region.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated laboratory waste.

Immediate Safety and Handling

Proper handling is the first step to safe disposal. Adherence to safety protocols minimizes personal exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). If the agent is in powdered form or produces aerosols, a respirator or work within a certified chemical fume hood is required.

  • Spill Response: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills or spills involving highly concentrated material, evacuate the area and contact your institution's Environmental Health and Safety (EHRS) office. All materials used for cleanup must be disposed of as hazardous chemical waste.[3]

Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is critical for safe and compliant waste management.[4] Never dispose of hazardous chemicals down the drain.[3] Waste must be categorized based on its nature and contamination level.

start Waste Generated from This compound Experiments is_contaminated Is the waste contaminated with Agent-27? start->is_contaminated non_hazardous Non-Hazardous Waste (e.g., clean packaging) is_contaminated->non_hazardous No is_biohazardous Is it also contaminated with biohazardous material (e.g., Leishmania cultures)? is_contaminated->is_biohazardous Yes dispose_regular Dispose in Regular/ Recycling Bin non_hazardous->dispose_regular chemical_waste Chemical Waste Only is_biohazardous->chemical_waste No bio_chem_waste Biohazardous & Chemical Waste is_biohazardous->bio_chem_waste Yes collect_chem Collect in Labeled Hazardous Chemical Waste Container chemical_waste->collect_chem decontaminate Decontaminate Biohazard (e.g., Autoclave) bio_chem_waste->decontaminate ehrs_pickup Arrange for Pickup by Environmental Health & Safety (EHRS) collect_chem->ehrs_pickup collect_decon Collect Decontaminated Waste in Labeled Hazardous Chemical Waste Container decontaminate->collect_decon collect_decon->ehrs_pickup

Caption: Waste Segregation and Disposal Workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Identify and Segregate Waste As illustrated in the workflow diagram, determine the category of waste:

  • Non-Hazardous Waste: Uncontaminated materials like outer packaging. These can be disposed of in regular trash or recycling.

  • Chemically Contaminated Waste: Items contaminated with this compound (e.g., gloves, pipette tips, empty stock vials, absorbent paper). This is considered hazardous chemical waste.

  • Biohazardous and Chemically Contaminated Waste: Waste contaminated with both the chemical agent and a biological agent (e.g., Leishmania parasite cultures).[5] This requires decontamination before being managed as chemical waste.

Step 2: Containerize and Label Properly

  • Use only approved, chemical-resistant containers with secure, leak-proof lids.[6]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the date accumulation started.[4]

  • Keep containers closed except when adding waste.

Step 3: Decontamination of Biohazardous Waste

  • Liquid cultures containing the agent should be decontaminated with an appropriate chemical disinfectant (see Table 1) or by autoclaving if the agent is heat-stable and does not produce hazardous vapors.[7]

  • Solid biohazardous waste (e.g., culture plates, flasks) must be autoclaved following a validated cycle.[5] After autoclaving, the material is still considered chemical waste and must be disposed of accordingly.

Step 4: Storage and Final Disposal

  • Store waste containers in a designated, secure area away from general lab traffic.

  • Do not accumulate excessive amounts of waste. Adhere to your institution's limits for hazardous waste storage.

  • Contact your institution's EHRS or a licensed waste disposal service for pickup and final disposal, which is typically high-temperature incineration.[4]

Quantitative Data and Disposal Methods

The following table summarizes key parameters for the chemical inactivation and disposal of a typical nitrogen-containing antiparasitic agent. These values are illustrative; consult the SDS for your specific compound.

Waste TypeInactivation MethodRecommended AgentConcentrationMinimum Contact TimeFinal Disposal Method
Aqueous Liquid Waste Chemical InactivationSodium Hypochlorite10% final concentration30 minutesCollect as hazardous waste. Do not pour down the drain.
(Household Bleach)
Organic Solvent Waste N/A (Do not treat)N/AN/AN/ACollect in a dedicated, labeled hazardous solvent waste container.
Solid Waste (Gloves, etc.) N/A (Direct Disposal)N/AN/AN/APlace directly into a labeled hazardous solid waste container.
Sharps (Needles, etc.) N/A (Direct Disposal)N/AN/AN/APlace directly into a puncture-resistant sharps container labeled as hazardous waste.

Protocol for Chemical Inactivation of Aqueous Waste

This protocol outlines a general procedure for inactivating this compound in aqueous solutions.

Objective: To chemically degrade the active agent in liquid waste prior to collection for final disposal.

Materials:

  • Aqueous waste containing this compound.

  • Sodium hypochlorite solution (e.g., household bleach).

  • Appropriate hazardous waste container.

  • pH paper or meter.

  • Sodium thiosulfate (for neutralization, if required).

  • Personal Protective Equipment (PPE).

Procedure:

  • Work in a Ventilated Area: Perform all steps inside a certified chemical fume hood.

  • Estimate Waste Volume: Determine the volume of the aqueous waste to be treated.

  • Add Inactivating Agent: Slowly add sodium hypochlorite solution to the waste to achieve a final concentration of approximately 10%. Stir gently. Caution: This reaction may be exothermic or release gases.

  • Ensure Adequate Contact Time: Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (If Required): Check the pH of the solution. If required by your facility's waste acceptance criteria, neutralize the solution. For bleach, excess chlorine can be neutralized by the careful addition of sodium thiosulfate.

  • Containerize for Disposal: Transfer the treated solution to a properly labeled hazardous aqueous waste container.

  • Documentation: Record the date, volume, and contents of the treated waste on the container label.

  • Arrange for Pickup: Store the container in your lab's designated waste accumulation area and arrange for pickup by your institution's EHRS.

References

Essential Safety and Logistical Information for Handling Antileishmanial Agent-27

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidelines, and disposal instructions for the investigational compound, Antileishmanial Agent-27. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound in solid (powder) or liquid (solution) form, the following personal protective equipment is mandatory. This is based on general guidelines for handling hazardous drugs to minimize exposure.[1]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents dermal absorption in case of spills or direct contact.
Lab Coat Disposable, solid-front, back-closure gown.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved respirator is required when handling the powdered form outside of a certified chemical fume hood.Prevents inhalation of the powdered compound.[1]

Operational Handling Plan

These step-by-step procedures are designed to prevent contamination and accidental exposure during routine laboratory work.

2.1. Reconstitution of Powdered this compound

  • Preparation: Work must be conducted within a certified chemical fume hood or a biological safety cabinet.

  • Equipment: Use a dedicated set of calibrated pipettes, sterile conical tubes, and a vortex mixer.

  • Procedure:

    • Carefully weigh the required amount of this compound powder.

    • Slowly add the appropriate solvent (e.g., DMSO, sterile water) to the powder to avoid aerosolization.

    • Securely cap the tube and vortex until the compound is fully dissolved.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, date, and your initials.

2.2. Administration to Cell Cultures

  • Preparation: All cell culture work should be performed in a sterile biological safety cabinet.

  • Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium.

  • Application: Gently add the diluted compound to the cell culture plates.

  • Incubation: Return the plates to the incubator, ensuring they are clearly labeled as containing a hazardous agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, pipette tips)
Liquid Waste (e.g., unused stock solutions, contaminated media)
Sharps (e.g., needles, serological pipettes)

All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[1]

Experimental Protocols

4.1. In Vitro Efficacy Assay

This protocol is a standard method to determine the half-maximal effective concentration (EC50) of this compound against Leishmania amastigotes.

  • Cell Seeding: Seed host cells (e.g., macrophages) in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the host cells with Leishmania promastigotes and incubate to allow for differentiation into amastigotes.

  • Compound Addition: Add a serial dilution of this compound to the infected cells.

  • Incubation: Incubate the plates for 72 hours.

  • Assessment: Fix and stain the cells, and determine the number of amastigotes per host cell using high-content imaging or manual microscopy.

  • Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Table 3: Illustrative In Vitro Efficacy Data

CompoundEC50 (µM) against L. donovaniSelectivity Index (SI)
This compound 0.5>100
Miltefosine (Control) 2.025

Note: The Selectivity Index is the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite.

Spill Management and Exposure Response

5.1. Spill Management

  • Evacuate: Immediately clear the area of all personnel.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a designated spill kit.[1]

5.2. Acute Exposure Response

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for all exposures.

Visual Workflow and Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Weigh Compound B Reconstitute in Solvent A->B C Prepare Serial Dilutions B->C E Add Compound Dilutions C->E Apply to cells D Infect Macrophages with Leishmania D->E F Incubate for 72h E->F G Fix and Stain Cells F->G H Image and Quantify Amastigotes G->H I Calculate EC50 H->I logical_relationship A Hazard Identification (Powdered Compound) B Engineering Controls (Fume Hood) A->B C Administrative Controls (SOPs, Training) A->C D Personal Protective Equipment (Gloves, Gown, Goggles) A->D E Safe Handling B->E C->E D->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.